6-Hydroxy-2-naphthaleneacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-hydroxynaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNECZMXVHIGGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388495 | |
| Record name | 6-HYDROXY-2-NAPHTHALENEACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-46-0 | |
| Record name | 6-Hydroxy-2-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-HYDROXY-2-NAPHTHALENEACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Hydroxy-2-naphthaleneacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a primary synthesis pathway for 6-Hydroxy-2-naphthaleneacetic acid. This compound is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. The synthesis involves a multi-step process commencing from readily available precursors, offering a reproducible route for laboratory and potential scale-up production. This document details the experimental protocols, presents quantitative data for each key step, and includes visualizations to clarify the reaction workflows and pathways.
I. Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence starting from 2-methoxynaphthalene. The pathway involves:
-
Friedel-Crafts Acylation: Introduction of an acetyl group to the 2-methoxynaphthalene core to form 2-acetyl-6-methoxynaphthalene. This reaction's regioselectivity is controlled to favor the thermodynamically stable 6-substituted product.
-
Willgerodt-Kindler Reaction: Conversion of the acetyl group on 2-acetyl-6-methoxynaphthalene into a thioamide, which is subsequently hydrolyzed to yield the acetic acid moiety, resulting in the formation of 6-methoxy-2-naphthaleneacetic acid.
-
Demethylation: Removal of the methyl group from the methoxy ether to yield the final product, this compound.
The overall transformation is depicted in the following diagram.
Caption: Three-step synthesis of this compound.
II. Experimental Protocols and Data
This section provides detailed methodologies for each step of the synthesis. All quantitative data are summarized in the subsequent tables for clarity and comparison.
Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene
This step acylates 2-methoxynaphthalene to produce the key intermediate, 2-acetyl-6-methoxynaphthalene. The use of nitrobenzene as a solvent and careful temperature control are crucial for favoring the desired 6-isomer over the kinetically favored 1-isomer.[1]
Experimental Protocol:
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer. A pressure-equalizing addition funnel with a drying tube is fitted to the third neck.
-
Reagent Addition: The flask is charged with 200 mL of dry nitrobenzene, followed by 43 g (0.32 mol) of anhydrous aluminum chloride. After dissolution, 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene is added.
-
Acylation: The stirred solution is cooled to approximately 5°C using an ice bath. 25 g (0.32 mol) of redistilled acetyl chloride is added dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.[2]
-
Reaction Progression: After the addition is complete, stirring is continued in the ice bath for 2 hours. The mixture is then allowed to stand at room temperature for a minimum of 12 hours.[2]
-
Work-up and Purification: The reaction mixture is cooled in an ice bath and poured into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid. The two-phase mixture is transferred to a separatory funnel with 50 mL of chloroform. The organic layer is separated, washed three times with 100 mL portions of water, and then subjected to steam distillation to remove the nitrobenzene solvent. The solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Final Purification: The crude product is recrystallized from methanol to yield pure 2-acetyl-6-methoxynaphthalene as a white, crystalline solid.[2]
Caption: Post-reaction work-up for the Friedel-Crafts acylation.
Table 1: Quantitative Data for Friedel-Crafts Acylation
| Parameter | Value | Reference |
| Reagents | ||
| 2-Methoxynaphthalene | 39.5 g (0.250 mol) | [2] |
| Anhydrous Aluminum Chloride | 43 g (0.32 mol) | [2] |
| Acetyl Chloride | 25 g (0.32 mol) | [2] |
| Nitrobenzene (Solvent) | 200 mL | [2] |
| Reaction Conditions | ||
| Acylation Temperature | 5 - 13°C | [2] |
| Reaction Time | 2 hours (ice) + 12 hours (RT) | [2] |
| Product | ||
| Product Name | 2-acetyl-6-methoxynaphthalene | |
| Yield | 22.5–24 g (45–48%) | [2] |
| Melting Point | 106.5–108°C | [2] |
Step 2: Willgerodt-Kindler Reaction
This reaction converts the acetyl group of the intermediate into an acetic acid group. It proceeds via a thiomorpholide intermediate, which is then hydrolyzed.[3]
Experimental Protocol:
-
Reaction Setup: In a suitable flask, mix the 2-acetyl-6-methoxynaphthalene produced in Step 1, morpholine, and elemental sulfur.
-
Thioamide Formation: Reflux the mixture for 2 hours. The reaction progress can be monitored by TLC.[3]
-
Work-up: After cooling, the reaction mixture is filtered and the filtrate is evaporated under reduced pressure to yield the crude thiomorpholide intermediate.
-
Hydrolysis: The crude residue is refluxed in 10 mL of concentrated hydrochloric acid for 2 hours.[3]
-
Purification: After cooling to room temperature, the solution is neutralized with an aqueous sodium hydroxide solution. The mixture is then extracted with diethyl ether. The combined ether extracts are washed with water until neutral, dried over sodium sulfate, and evaporated to yield 6-methoxy-2-naphthaleneacetic acid.[3]
Table 2: Reagents and Conditions for Willgerodt-Kindler Reaction
| Parameter | Value | Reference |
| Reagents | ||
| 2-acetyl-6-methoxynaphthalene | Starting material from Step 1 | [3] |
| Morpholine | 2 mL (example proportion) | [3] |
| Sulfur | 0.5 g (example proportion) | [3] |
| Concentrated HCl | 10 mL (for hydrolysis) | [3] |
| Reaction Conditions | ||
| Thioamide Formation | Reflux, 2 hours | [3] |
| Hydrolysis | Reflux, 2 hours | [3] |
| Product | ||
| Product Name | 6-methoxy-2-naphthaleneacetic acid | |
| Yield | Not specified in source | [3] |
Step 3: Demethylation of 6-methoxy-2-naphthaleneacetic acid
The final step is the cleavage of the methyl ether to produce the target phenolic acid. This is a standard procedure often accomplished with strong acids like HBr. The following protocol is adapted from the demethylation of the structurally similar 6-methoxy-2-naphthoic acid.[4]
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked flask, add 20.5 g of 2-methoxy-6-naphthoic acid (as an analog for 6-methoxy-2-naphthaleneacetic acid), 100 g of 48% hydrobromic acid, and 20 g of glacial acetic acid.[4]
-
Demethylation: Heat the mixture to reflux (approximately 95°C) and maintain for over 10 hours.[4]
-
Isolation: Cool the reaction mixture to below 10°C and stir for at least 30 minutes to precipitate the product.
-
Purification: Filter the solid product and wash the filter cake with water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product, this compound.
Table 3: Reagents and Conditions for Demethylation
| Parameter | Value | Reference |
| Reagents (Analogous) | ||
| 6-methoxy-2-naphthoic acid | 20.5 g | [4] |
| Hydrobromic Acid (48%) | 100 g | [4] |
| Acetic Acid | 20 g | [4] |
| Reaction Conditions | ||
| Temperature | Reflux (~95°C) | [4] |
| Reaction Time | >10 hours | [4] |
| Product | ||
| Product Name | This compound | |
| Yield (Analogous Reaction) | 85% (for 6-hydroxy-2-naphthoic acid) | [4] |
III. Conclusion
The described three-step synthesis pathway provides a reliable and well-documented route to this compound. By carefully controlling reaction conditions, particularly during the Friedel-Crafts acylation, the key intermediates can be obtained in good yields. This guide offers detailed protocols and quantitative data to assist researchers in the successful synthesis of this important NSAID metabolite for further study and development.
References
An In-depth Technical Guide to 6-Hydroxy-2-naphthaleneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, relevant experimental methodologies, and biological context of 6-Hydroxy-2-naphthaleneacetic acid. As an inactive metabolite of the active nonsteroidal anti-inflammatory drug (NSAID) metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), understanding its characteristics is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of its parent compounds.
Chemical and Physical Properties
This compound, with the CAS number 10441-46-0, is a derivative of naphthalene.[1][2] Its core structure consists of a naphthalene ring system substituted with a hydroxyl group and an acetic acid moiety.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. These computed properties are essential for predicting its behavior in biological systems and for developing analytical methods.
| Property | Value | Source |
| IUPAC Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid | |
| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |
| Molecular Weight | 202.21 g/mol | [2] |
| Monoisotopic Mass | 202.062994177 Da | [1] |
| Appearance | Pink to Light Purple Solid | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 239 | [1] |
| Storage Conditions | Refrigerator | [1] |
Biological Context and Mechanism of Action
This compound (also referred to as 6-HNA) is a known metabolite of Nabumetone, a widely used NSAID.[1][3] Nabumetone is a prodrug that is converted in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3][4] 6-MNA is subsequently metabolized, via O-demethylation by the cytochrome P450 enzyme CYP2C9, to the inactive metabolite, this compound.[3]
The primary mechanism of action of the parent compound is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into inflammatory prostaglandins.[1] While the immediate precursor (6-MNA) is a potent COX inhibitor, 6-HNA is considered inactive.[3] Therefore, a key experimental procedure in its analysis involves confirming its lack of inhibitory activity on COX enzymes compared to its active precursor.
Metabolic Pathway of Nabumetone
The following diagram illustrates the metabolic conversion of the prodrug Nabumetone into its active metabolite (6-MNA) and subsequently into the inactive metabolite this compound (6-HNA).
Caption: Metabolic activation of Nabumetone and subsequent inactivation to 6-HNA.
Prostaglandin Synthesis and NSAID Inhibition
The diagram below outlines the signaling pathway for prostaglandin synthesis from arachidonic acid and illustrates the point of inhibition for NSAIDs like the active metabolite 6-MNA.
References
An In-depth Technical Guide on the Physical Characteristics of 6-Hydroxy-2-naphthaleneacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-naphthaleneacetic acid, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, plays a crucial role in the study of drug metabolism and pharmacology.[1] This technical guide provides a comprehensive overview of its physical characteristics, offering a valuable resource for researchers and professionals engaged in drug development and related scientific fields. While experimental data for this specific compound is not widely available in common chemical databases, this guide compiles the existing information and provides detailed experimental protocols for its determination. For comparative purposes, data for the closely related compound, 6-Hydroxy-2-naphthoic acid, is also included.
Chemical Identity
| Property | Value | Source |
| Chemical Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid | [2][3] |
| CAS Number | 10441-46-0 | [3][4] |
| Molecular Formula | C₁₂H₁₀O₃ | [2][3][4] |
| Molecular Weight | 202.21 g/mol | [2][4] |
| Appearance | Pink to Light Purple Solid | [3] |
Computed Physicochemical Properties
A range of physicochemical properties for this compound have been calculated using computational models. These theoretical values offer insights into the molecule's behavior and are summarized below.
| Property | Value | Source |
| XLogP3 | 2.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 57.5 Ų | [2][3] |
| Complexity | 239 | [3] |
Experimental Physical Properties (Data Gap)
| Property | Value (6-Hydroxy-2-naphthoic acid) | Source |
| Melting Point | 245-248 °C | [5] |
| Solubility | Limited solubility in water; Soluble in ethanol, ether, and alkaline solutions. | [5] |
The experimental determination of these properties for this compound would be a valuable contribution to the scientific literature.
Spectral Data (Data Gap)
No experimental spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound have been identified in the searched databases. To aid in future characterization, typical spectral features of related naphthalene derivatives are discussed in the experimental protocols section. For reference, spectral data for 6-Hydroxy-2-naphthoic acid is available in some databases.[6][7]
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of the key physical characteristics of a solid aromatic carboxylic acid like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Figure 1: Workflow for Melting Point Determination.
Detailed Methodology:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal of the solid melts is recorded as the completion of melting. The melting point is reported as this range.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental to its application in formulations and analytical methods.
Figure 2: Workflow for Quantitative Solubility Determination.
Detailed Methodology for Qualitative and Quantitative Solubility:
-
Qualitative Assessment:
-
Place a small amount (a few milligrams) of this compound into a series of test tubes.
-
Add 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and hexane) to each tube.
-
Agitate the tubes and visually observe if the solid dissolves completely, partially, or not at all at room temperature.
-
To assess solubility in acidic and basic aqueous solutions, test with 5% HCl and 5% NaOH, respectively.
-
-
Quantitative Measurement (e.g., in water):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is a critical parameter influencing its ionization state at different pH values.
Figure 3: Workflow for pKa Determination via Potentiometric Titration.
Detailed Methodology:
-
Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable water-cosolvent mixture if the compound's water solubility is low.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer to ensure homogeneity.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of NaOH added.
-
pKa Determination: The equivalence point of the titration is identified from the inflection point of the curve (or by analyzing the first or second derivative of the curve). The pKa is then determined as the pH at the half-equivalence point.
Conclusion
This technical guide consolidates the available information on the physical characteristics of this compound. While there is a notable gap in the experimental data for this compound, the provided theoretical values and detailed experimental protocols offer a solid foundation for researchers to conduct their own characterization studies. The data for the related compound, 6-Hydroxy-2-naphthoic acid, serves as a valuable comparative reference. Further experimental investigation into the physical properties and spectral characteristics of this compound is warranted to enrich the scientific understanding of this important drug metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]
- 6. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-2-naphthoic acid(16712-64-4) 1H NMR spectrum [chemicalbook.com]
Spectroscopic and Metabolic Profile of 6-Hydroxy-2-naphthaleneacetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 6-Hydroxy-2-naphthaleneacetic acid, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of computed data, illustrative spectra from closely related analogs, and detailed experimental protocols. Additionally, the metabolic pathway of its parent drug, Nabumetone, is visualized to provide biological context.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following tables present predicted chemical shifts for this compound and experimental data for the closely related compound 6-Hydroxy-2-naphthoic acid. The primary structural difference is the presence of a carboxylic acid group directly attached to the naphthalene ring in the latter, which will influence the chemical shifts of nearby protons and carbons.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Aromatic Protons: 7.0 - 7.8 | Carbonyl Carbon: ~175-180 |
| Methylene Protons (-CH₂-): ~3.6 | Aromatic Carbons: 105 - 158 |
| Hydroxyl Proton (-OH): Variable | Methylene Carbon (-CH₂-): ~40-45 |
| Carboxylic Acid Proton (-COOH): >10 |
Table 2: Illustrative Experimental NMR Data for 6-Hydroxy-2-naphthoic acid
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 12.8 (s, 1H, -COOH) | 167.7 |
| 8.57 (d, 1H) | 157.6 |
| 7.99 (t, 1H) | 137.0 |
| 7.86 (t, 1H) | 131.2 |
| 7.56 (m, 1H) | 130.6 |
| 7.36 (m, 1H) | 126.2 |
| 7.22 (m, 1H) | 125.5 |
| 124.8 | |
| 119.5 | |
| 108.7 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, carboxylic acid, and aromatic functionalities.
Table 3: Expected and Illustrative IR Absorption Bands
| Functional Group | Expected Absorption (cm⁻¹) for this compound | Illustrative Absorption (cm⁻¹) for 1-Hydroxy-2-naphthoic acid |
| O-H stretch (hydroxyl) | 3200-3600 (broad) | ~3300 (broad) |
| O-H stretch (carboxylic acid) | 2500-3300 (very broad) | ~3000 (very broad) |
| C-H stretch (aromatic) | 3000-3100 | ~3050 |
| C=O stretch (carboxylic acid) | 1700-1725 | 1680 |
| C=C stretch (aromatic) | 1450-1600 | 1500-1600 |
| C-O stretch (hydroxyl/acid) | 1210-1320 | 1250-1300 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted and Illustrative Mass Spectrometry Data
| Parameter | Predicted Value for this compound | Illustrative Data for 6-Hydroxy-2-naphthoic acid |
| Molecular Formula | C₁₂H₁₀O₃ | C₁₁H₈O₃ |
| Molecular Weight | 202.21 g/mol [1] | 188.18 g/mol |
| Monoisotopic Mass | 202.06299 Da[1] | 188.04734 Da |
| Major Fragments (m/z) | Expected loss of -COOH (45), -H₂O (18) | 171 ([M-OH]⁺), 143 ([M-COOH]⁺) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for naphthalene derivatives, which can be adapted for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 s.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-10 s.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (ESI):
-
Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire data in both positive and negative ion modes to determine the most sensitive ionization.
-
-
Data Acquisition (EI):
-
Introduce the sample, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The standard electron energy is typically 70 eV.
-
Biological Context: Nabumetone Metabolism
This compound is a known metabolite of the prodrug Nabumetone.[2] The biotransformation of Nabumetone is crucial for its therapeutic effect. The metabolic pathway primarily occurs in the liver and involves multiple steps.
Caption: Metabolic pathway of Nabumetone to this compound.
The metabolic activation of Nabumetone primarily involves its conversion to 6-methoxy-2-naphthylacetic acid (6-MNA), which is the principal active metabolite responsible for the anti-inflammatory effects.[3] This active metabolite can then undergo further biotransformation, including O-demethylation, to form this compound.[4] These metabolites are subsequently conjugated in Phase II metabolic reactions to facilitate their excretion.[3]
Experimental Workflow for Metabolite Identification
The identification and characterization of metabolites like this compound from biological samples typically follow a structured workflow.
Caption: General workflow for the identification of drug metabolites.
This workflow begins with the collection of a biological matrix, followed by extraction to isolate the compounds of interest. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is then used to separate the various components of the extract. Mass spectrometry is a key technique for detecting and providing initial identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. For unambiguous structural confirmation, the isolated metabolite can be further analyzed using NMR and IR spectroscopy.
References
An In-depth Technical Guide on 2-(6-hydroxynaphthalen-2-yl)acetic acid
Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 2-(6-hydroxynaphthalen-2-yl)acetic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes predicted spectroscopic data, detailed experimental protocols for synthesis and analysis, and workflows for further investigation. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
2-(6-hydroxynaphthalen-2-yl)acetic acid is a carboxylic acid and a member of the naphthol family of compounds.[1][2] Its structure, featuring a naphthalene core substituted with both a hydroxyl and an acetic acid group, makes it a subject of interest for synthetic chemistry and potentially as a metabolite or analogue of pharmacologically active compounds. This guide consolidates the available structural information and provides a framework for its empirical investigation.
Molecular Structure and Physicochemical Properties
The molecular structure consists of a naphthalene ring system with a hydroxyl group at the 6-position and an acetic acid group at the 2-position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid | [2] |
| Synonyms | 6-Hydroxy-2-naphthaleneacetic acid, 6-hydroxy-2-naphthylacetic acid | [2] |
| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |
| Molecular Weight | 202.21 g/mol | [2] |
| Monoisotopic Mass | 202.062994 Da | [1][2] |
| CAS Number | 10441-46-0 | [2] |
| ChEBI ID | CHEBI:143435 | [1][2] |
| InChI | InChI=1S/C12H10O3/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,14,15) | [1][2] |
| InChIKey | YNECZMXVHIGGSP-UHFFFAOYSA-N | [1][2] |
| SMILES | O=C(O)CC1=CC=2C(=CC(O)=CC2)C=C1 | [1] |
| XLogP3 (Computed) | 2.5 |[2] |
Spectroscopic Characterization
While experimental spectra for this specific molecule are not widely published, the following data are predicted based on its functional groups and established spectroscopic principles.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment | Notes |
|---|---|---|---|---|
| ¹H | 9.5 - 10.5 | Broad Singlet | 1H, Ar-OH | Chemical shift is concentration and temperature dependent. |
| ¹H | 12.0 - 12.5 | Broad Singlet | 1H, -COOH | Acidic proton, often broad and may exchange with D₂O. |
| ¹H | 7.0 - 7.8 | Multiplet | 6H, Aromatic | Complex splitting pattern expected for the naphthalene ring protons. |
| ¹H | ~3.7 | Singlet | 2H, -CH₂- | Methylene protons adjacent to the aromatic ring and carboxyl group. |
| ¹³C | ~172 | Singlet | -COOH | Carboxylic acid carbon. |
| ¹³C | ~155 | Singlet | C-OH | Aromatic carbon attached to the hydroxyl group. |
| ¹³C | 125 - 135 | Multiple Signals | Aromatic C-H & C-C | Signals corresponding to the ten carbons of the naphthalene ring. |
| ¹³C | ~40 | Singlet | -CH₂- | Methylene carbon. |
-
Sample Preparation: Dissolve 5-10 mg of 2-(6-hydroxynaphthalen-2-yl)acetic acid in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, to observe the labile hydroxyl and carboxylic protons.[3]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a spectral width of -2 to 15 ppm. Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid O-H |
| 3200-3500 | Medium, Broad | O-H Stretch | Phenolic O-H |
| ~3050 | Medium | C-H Stretch | Aromatic C-H |
| ~2900 | Medium | C-H Stretch | Methylene C-H |
| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |
| 1500-1600 | Medium-Strong | C=C Stretch | Aromatic C=C |
| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid/Phenol C-O |
| ~920 | Medium, Broad | O-H Bend | Carboxylic Acid Dimer |
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.[4]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Collect at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Perform a background correction using a spectrum of a pure KBr pellet. Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Impact - EI)
| m/z Value | Interpretation |
|---|---|
| 202 | [M]⁺, Molecular Ion |
| 184 | [M - H₂O]⁺, Loss of water |
| 157 | [M - COOH]⁺, Loss of carboxyl radical |
| 156 | [M - HCOOH]⁺, Loss of formic acid |
| 128 | Naphthalene fragment ion |
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or after dissolution in a suitable solvent (e.g., methanol) for liquid chromatography-mass spectrometry (LC-MS).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Impact for fragmentation data or Electrospray Ionization for accurate mass).
-
Data Acquisition: Acquire data in full scan mode over a mass range of 50-500 m/z. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to confirm the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₁₂H₁₀O₃.
Caption: General workflow for the complete spectroscopic characterization of the title compound.
Synthesis and Purification
A plausible synthesis can be adapted from methods used for related naphthalene carboxylic acids.[5] One potential route involves the carboxylation of a protected 6-hydroxy-2-methylnaphthalene followed by oxidation.
-
Protection: React 6-methoxy-2-methylnaphthalene with a suitable demethylating agent (e.g., BBr₃) to yield 6-hydroxy-2-methylnaphthalene. Protect the resulting hydroxyl group using a standard protecting group like tert-butyldimethylsilyl (TBDMS) chloride.
-
Side-Chain Functionalization: Treat the protected intermediate with N-Bromosuccinimide (NBS) under UV irradiation to brominate the methyl group, yielding the corresponding benzyl bromide.
-
Grignard Formation & Carboxylation: Convert the benzyl bromide into a Grignard reagent by reacting it with magnesium turnings. Quench the Grignard reagent with solid carbon dioxide (dry ice) followed by an acidic workup to form the protected acetic acid derivative.
-
Deprotection: Remove the TBDMS protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product, 2-(6-hydroxynaphthalen-2-yl)acetic acid.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: A potential multi-step workflow for the synthesis of the target compound.
Biological Activity and Investigation
Specific biological activity for 2-(6-hydroxynaphthalen-2-yl)acetic acid is not well-documented in public literature. However, its propanoic acid analogue, (2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, is known as Desmethylnaproxen, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[6] This relationship suggests that the title compound could be investigated for similar anti-inflammatory or analgesic properties.
-
In Vitro Cytotoxicity Assay: Determine the compound's toxicity profile against relevant cell lines (e.g., hepatocytes, macrophages) using assays like MTT or LDH release to establish a non-toxic concentration range for further experiments.
-
Anti-inflammatory Screening: Use a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the compound's effect on the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF-α, IL-6).
-
Enzyme Inhibition Assays: Test for direct inhibition of key inflammatory enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), using commercially available assay kits.
-
Target Identification: If significant activity is observed, employ advanced techniques like thermal shift assays, affinity chromatography, or computational docking to identify potential protein targets.
Caption: A logical workflow for the initial investigation of the compound's biological effects.
Crystallography
To unambiguously determine the three-dimensional molecular structure, bond lengths, bond angles, and crystal packing, single-crystal X-ray diffraction is the definitive technique.
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in various solvents (e.g., ethyl acetate, methanol, acetonitrile).
-
Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to get an initial model of the structure. Refine the atomic positions and thermal parameters against the experimental data to achieve the final, accurate crystal structure.
-
Data Analysis: Analyze the final structure to determine precise bond lengths, angles, and intermolecular interactions like hydrogen bonding or π-π stacking.[7]
References
- 1. 2-(6-hydroxynaphthalen-2-yl)acetic acid (CHEBI:143435) [ebi.ac.uk]
- 2. This compound | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US5808142A - Process for the preparation of 2-hydroxynaphthalene-6-carboxylic acid - Google Patents [patents.google.com]
- 6. Desmethylnaproxen | C13H12O3 | CID 162920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Hydroxy-2-naphthaleneacetic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 6-Hydroxy-2-naphthaleneacetic acid. Primarily known as an inactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, the history of this compound is intrinsically linked to the development and metabolic profiling of its parent drug. This document details its metabolic pathway, synthesis, and the experimental evidence for its biological activity, with a focus on its role in the broader context of drug metabolism and pharmacology.
Discovery and Historical Context
The discovery of this compound is a direct result of the extensive research and development of the NSAID Nabumetone. Nabumetone was developed by Beecham and first received regulatory approval in 1991.[1] It was designed as a non-acidic prodrug to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[2]
The identification of this compound occurred during the crucial preclinical and clinical studies aimed at understanding the metabolic fate of Nabumetone in the body. These studies revealed that Nabumetone undergoes a two-step metabolic transformation.
Metabolic Pathway of Nabumetone:
Caption: Metabolic conversion of Nabumetone to its active and inactive metabolites.
Initially, Nabumetone is rapidly metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[3][4] Subsequently, 6-MNA undergoes O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9, to form this compound.[5] This hydroxylated metabolite was found to be pharmacologically inactive.[5]
Synthesis of this compound
While detailed, specific protocols for the direct synthesis of this compound are not extensively published, its synthesis can be approached through the demethylation of its immediate precursor, 6-methoxy-2-naphthylacetic acid (6-MNA), or via multi-step synthesis starting from related naphthalene derivatives. A common precursor for naphthalene-based compounds is 6-hydroxy-2-naphthoic acid.
Illustrative Synthetic Approach:
A plausible synthetic route would involve the synthesis of 6-hydroxy-2-naphthoic acid, followed by steps to introduce the acetic acid moiety. One documented method for synthesizing the precursor, 6-hydroxy-2-naphthoic acid, is outlined below.
Experimental Protocol: Synthesis of 6-Hydroxy-2-naphthalene Carboxylic Acid [4]
-
Materials: 6-bromo-2-naphthol, dry ether, methyllithium solution (1.4M in ether), t-butyllithium solution (1.8M in pentane), crushed dry ice, 1M aqueous HCl solution, ethyl acetate, saturated aqueous NaHCO3 solution, concentrated HCl.
-
Procedure:
-
A slurry of 5.00 g of 6-bromo-2-naphthol in 150 ml of dry ether at -78°C is prepared.
-
16 ml of methyllithium solution is added dropwise over 10 minutes.
-
The reaction mixture is stirred for 10 minutes, followed by the dropwise addition of 28 ml of t-butyllithium solution over 15 minutes.
-
The resulting slurry is stirred at -78°C for 30 minutes and then at 0°C for 15 minutes.
-
The reaction mixture is re-cooled to -78°C and added to 100 g of crushed dry ice.
-
The mixture is allowed to warm to room temperature over approximately 2 hours.
-
The reaction mixture is then added to 200 ml of 1M aqueous HCl solution and extracted with 100 ml of ethyl acetate.
-
The organic extract is separated, washed with an additional 200 ml of H2O, and concentrated in vacuo to yield a pale yellow solid.
-
The crude material is dissolved in 125 ml of warm, saturated aqueous NaHCO3 solution and extracted with two 50 ml portions of ethyl acetate.
-
The aqueous phase is acidified to pH 1 with concentrated HCl, causing the product to precipitate.
-
The solid is collected by filtration and dried under vacuum at 110°C to afford the title compound.
-
Further synthetic steps would be required to convert the carboxylic acid group to an acetic acid group to yield this compound.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is directly tied to that of its parent compound, Nabumetone, and its active metabolite, 6-MNA.
| Parameter | Nabumetone | 6-Methoxy-2-naphthylacetic acid (6-MNA) | This compound |
| Role | Prodrug | Active Metabolite | Inactive Metabolite |
| Absorption | Well absorbed from the GI tract.[6] | Formed after first-pass metabolism of Nabumetone.[2][3] | Formed from the metabolism of 6-MNA.[5] |
| Metabolism | Rapidly metabolized in the liver.[4] | Undergoes O-demethylation by CYP2C9.[5] | Further metabolized and excreted. |
| Elimination Half-Life | Not detected in plasma.[6] | Approximately 24 hours.[6] | Data not extensively reported. |
| Excretion | Metabolites primarily excreted in the urine (approx. 80%) and feces (approx. 10%).[3] | Excreted as metabolites in urine and feces.[3] | Excreted in urine and feces.[3] |
Table 1: Pharmacokinetic Summary of Nabumetone and its Metabolites
Experimental Protocol: Determination of Nabumetone and its Metabolites in Human Urine [1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection.
-
Sample Preparation:
-
Urine samples are purified by solid-phase extraction (SPE) using cartridges containing reversed-phase and anion exchange functionalities.
-
-
Chromatographic Conditions:
-
Column: Wakosil ODS 5C18 (5 µm, 150 x 4.6 mm, i.d.).
-
Mobile Phase: A mixture of acetonitrile, water, and triethylamine (500:500:1, v/v) containing 0.5 g of 1-heptanesulfonic acid sodium salt per 1000 ml, adjusted to pH 3 with phosphoric acid.
-
Detection: UV detection at 270 nm or fluorimetric detection (excitation 280 nm, emission 350 nm) for lower concentrations.
-
-
Quantification: Calibration curves are generated using standards of known concentrations to quantify the analytes in the urine samples.
Biological Activity and Mechanism of Action
The primary mechanism of action of Nabumetone's therapeutic effects is the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, 6-MNA.[1] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.[7]
COX Inhibition Pathway:
Caption: Inhibition of the Cyclooxygenase pathway by the active metabolite of Nabumetone.
Extensive studies have demonstrated that 6-MNA is a potent inhibitor of both COX-1 and COX-2, with a preference for COX-2.[3] In contrast, this compound has been consistently reported as an inactive metabolite.[5] This lack of activity is attributed to the presence of the hydroxyl group, which likely alters the molecule's ability to bind to the active site of the COX enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay [8][9]
-
Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
-
Materials: Purified COX-1 and COX-2 enzymes, heme cofactor, assay buffer, test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO), arachidonic acid (substrate), and a detection reagent/kit for measuring prostaglandin production (e.g., PGE2 EIA kit).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells.
-
Add the different concentrations of the test compound or a vehicle control to the appropriate wells.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate at 37°C to allow for prostaglandin synthesis.
-
Terminate the reaction.
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The discovery and history of this compound are fundamentally intertwined with the pharmacological investigation of the NSAID Nabumetone. Identified as a major, yet inactive, metabolite, its primary significance lies in the context of drug metabolism and pharmacokinetics. Understanding the metabolic pathway that leads to its formation from the active metabolite, 6-methoxy-2-naphthylacetic acid, is crucial for a complete comprehension of Nabumetone's disposition in the body. While not a therapeutic agent itself, the study of this compound provides valuable insights into the structure-activity relationships of naphthalene-based NSAIDs and the broader principles of drug metabolism.
References
- 1. Simultaneous analysis of naproxen, nabumetone and its major metabolite 6-methoxy-2-naphthylacetic acid in pharmaceuticals and human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Nabumetone kinetics in the young and elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Analysis for Researchers and Drug Development Professionals
An In-depth Technical Review of 6-Hydroxy-2-naphthaleneacetic Acid
Introduction
This compound is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone.[1] Nabumetone itself is a prodrug, meaning it is inactive until the body converts it into its active form.[2][3] Following oral administration, Nabumetone undergoes extensive first-pass metabolism in the liver, where it is transformed into its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[4][5] this compound is a subsequent metabolite in this pathway. The anti-inflammatory, analgesic, and antipyretic properties of Nabumetone are primarily attributed to 6-MNA's activity as a preferential inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5][6] This review will delve into the synthesis, chemical properties, mechanism of action, and biological significance of this compound, with a focus on its role in the metabolic cascade of Nabumetone.
Chemical Properties and Synthesis
This compound is a derivative of naphthalene. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid |
| CAS Number | 10441-46-0 |
| Appearance | Pink to Light Purple Solid |
| Storage Temperature | Refrigerator |
| Topological Polar Surface Area | 57.5 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Synthesis: While specific industrial synthesis protocols for this compound are not extensively published, its synthesis can be inferred from related compounds. A common approach involves the carboxylation of a naphthol derivative. For instance, the synthesis of the related compound 6-hydroxy-2-naphthalene carboxylic acid has been described starting from 6-bromo-2-naphthol, which is treated with methyllithium and t-butyllithium before being carboxylated with dry ice.[8] Another method involves the haloform reaction of 6-methoxy-2-acetonaphthone followed by demethylation to yield 6-hydroxy-2-naphthoic acid.[9] Adapting these methodologies, a plausible synthetic route for this compound would likely involve the creation of a 6-hydroxynaphthalene intermediate followed by the introduction of the acetic acid moiety at the 2-position.
Metabolic Pathway of Nabumetone
The formation of this compound is best understood within the metabolic pathway of its parent drug, Nabumetone. This process is crucial for the drug's therapeutic effect.
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for Nabumetone's therapeutic effects is the inhibition of the cyclooxygenase (COX) enzymes by its active metabolite, 6-MNA.[10] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][11]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[12]
-
COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[12]
6-MNA is a preferential inhibitor of COX-2.[5] This selectivity is thought to contribute to a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs, which inhibit both COX-1 and COX-2.[2] While the specific inhibitory activity of this compound on COX enzymes is not as extensively documented, as a downstream metabolite, its contribution to the overall anti-inflammatory effect is considered less significant than that of 6-MNA.
Quantitative Data on Biological Activity
The inhibitory potency of NSAIDs is typically quantified by the half-maximal inhibitory concentration (IC₅₀). The data below is for 6-MNA, the primary active metabolite.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| 6-MNA | 31.01 | 19.84 | 1.56 |
Source: Data from isolated human whole blood assays.[13]
A lower IC₅₀ value indicates greater inhibitory potency. The selectivity ratio provides an indication of the drug's preference for inhibiting COX-2 over COX-1.
Experimental Protocols
General Protocol for COX-1/COX-2 Inhibition Assay (Human Whole Blood)
This assay is a common method for determining the COX inhibitory activity of a compound.
Objective: To measure the IC₅₀ values of a test compound (e.g., 6-MNA) for COX-1 and COX-2 in a physiologically relevant ex vivo system.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B₂ Generation):
-
Aliquots of whole blood are incubated with the test compound at various concentrations or a vehicle control.
-
Blood is allowed to clot at 37°C for a set time (e.g., 1 hour) to induce maximal platelet COX-1 activity.
-
The serum is separated by centrifugation.
-
Thromboxane B₂ (TxB₂), the stable metabolite of the COX-1 product TxA₂, is measured in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (Prostaglandin E₂ Generation):
-
Aliquots of whole blood are incubated with an anticoagulant (e.g., heparin).
-
Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.
-
The test compound is added at various concentrations.
-
The blood is incubated at 37°C for a longer period (e.g., 24 hours).
-
Plasma is separated by centrifugation.
-
Prostaglandin E₂ (PGE₂) is measured in the plasma using an ELISA.
-
-
Data Analysis:
-
The percentage inhibition of TxB₂ (for COX-1) and PGE₂ (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
This compound is a key metabolite in the biotransformation of the NSAID Nabumetone. While the primary therapeutic activity is driven by the upstream metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), through its preferential inhibition of the COX-2 enzyme, understanding the complete metabolic profile, including downstream metabolites like this compound, is essential for a comprehensive evaluation of the drug's pharmacology and safety. The study of such metabolites provides valuable insights for drug development professionals in optimizing drug design, predicting metabolic pathways, and understanding the overall disposition of a therapeutic agent in the body.
References
- 1. guidechem.com [guidechem.com]
- 2. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nabumetone - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. [Properties and features of nabumetone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. prepchem.com [prepchem.com]
- 9. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 10. minicule.com [minicule.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 13. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to 6-Hydroxy-2-naphthaleneacetic Acid (CAS 10441-46-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Hydroxy-2-naphthaleneacetic acid (CAS 10441-46-0), a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. This document details its chemical and physical properties, synthesis, and analytical data. Furthermore, it explores its biological relevance, primarily in the context of Nabumetone's metabolic pathway and its role as an impurity in the widely used NSAID, Naproxen. While noted as an inactive metabolite, understanding its characteristics is crucial for comprehensive drug metabolism studies and quality control in pharmaceutical manufacturing.
Chemical and Physical Properties
This compound is a derivative of naphthaleneacetic acid. Its core structure consists of a naphthalene ring system substituted with a hydroxyl group and an acetic acid moiety.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₃ | [1][2][3] |
| Molecular Weight | 202.21 g/mol | [2][3] |
| Appearance | Pink to Light Purple Solid | [1] |
| Melting Point | 209-211 °C | |
| Topological Polar Surface Area | 57.5 Ų | [1][3] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| IUPAC Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid | [3] |
| Synonyms | (6-Hydroxy-2-naphthyl)acetic acid, 6-HNA | [1][3] |
Synthesis
Conceptual Experimental Protocol (Adapted from the synthesis of 6-hydroxy-2-naphthoic acid):
This protocol is a hypothetical adaptation and would require optimization for the synthesis of this compound.
-
Starting Material: 2-(6-methoxy-2-naphthyl)acetic acid.
-
Reagents: A strong demethylating agent such as hydrobromic acid (HBr) in acetic acid.
-
Procedure: a. Dissolve 2-(6-methoxy-2-naphthyl)acetic acid in a mixture of hydrobromic acid and acetic acid in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux (approximately 95 °C) and maintain for several hours (e.g., 10 hours) to ensure complete demethylation. c. Cool the reaction mixture to a low temperature (e.g., below 10 °C) to precipitate the crude product. d. Filter the precipitate and wash with cold water. e. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Workflow for Conceptual Synthesis:
Analytical Data
Detailed spectral data for this compound are not widely published. The following represents expected spectral characteristics based on its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, the methylene protons of the acetic acid side chain, and the phenolic and carboxylic acid protons. The aromatic protons would appear as a series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons would likely present as a singlet around δ 3.6-3.8 ppm. The acidic protons of the hydroxyl and carboxylic acid groups would be broad singlets and their chemical shifts would be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum would display 12 distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 170 ppm). The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon bearing the hydroxyl group appearing at a higher chemical shift. The methylene carbon of the acetic acid side chain would be found in the δ 40-45 ppm range.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 202. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 157, and potentially the loss of water (-H₂O, 18 Da) from the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp, strong C=O stretching vibration for the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.
-
A broad O-H stretching band for the phenolic hydroxyl group, around 3200-3500 cm⁻¹.
-
C-O stretching vibrations for the carboxylic acid and phenol in the 1200-1300 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.
-
C=C stretching vibrations for the aromatic naphthalene ring in the 1450-1600 cm⁻¹ region.
Biological Activity and Metabolism
Role as a Metabolite of Nabumetone
This compound is an inactive metabolite of the NSAID prodrug, Nabumetone.[4] After oral administration, Nabumetone undergoes extensive first-pass metabolism in the liver to form its primary active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[5] 6-MNA is a potent inhibitor of the cyclooxygenase (COX) enzymes, with a preference for COX-2.[5] 6-MNA is further metabolized, including through O-demethylation by cytochrome P450 enzymes, to yield the inactive this compound (6-HNA), which is then conjugated and excreted.[4]
Metabolic Pathway of Nabumetone:
Mechanism of Action of the Active Precursor (6-MNA)
The active metabolite of Nabumetone, 6-MNA, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. 6-MNA shows a preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, over COX-1, the constitutive isoform that is involved in homeostatic functions such as gastric cytoprotection.
COX-2 Inhibition Pathway:
Biological Activity of this compound
While generally considered an inactive metabolite, a comprehensive search of publicly available literature did not yield specific studies detailing the in vitro or in vivo evaluation of this compound's activity on COX-1 and COX-2 enzymes. Such studies would be necessary to definitively quantify its lack of inhibitory action.
Uses and Applications
The primary relevance of this compound in a research and drug development context is as a metabolite of Nabumetone and a known impurity of Naproxen.
-
Metabolite Standard: It serves as a reference standard in pharmacokinetic and drug metabolism studies of Nabumetone.
-
Impurity Standard: In the manufacturing of Naproxen, it is used as a standard for impurity profiling and quality control to ensure the purity of the final drug product.
Conclusion
This compound (CAS 10441-46-0) is a key compound in the study of the metabolism of the NSAID Nabumetone, serving as its inactive O-demethylated metabolite. It is also a recognized impurity in the production of Naproxen. While detailed experimental protocols for its synthesis and comprehensive spectral data are not widely available, its chemical properties and biological context are well-understood. For researchers and professionals in drug development, this compound is an important analytical standard for metabolic and quality control studies. Further research to fully characterize its spectroscopic properties and definitively quantify its biological inactivity would be beneficial to the scientific community.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. This compound | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nabumetone and its principal metabolite in medicines and human urine by time-resolved fluorescence - Analyst (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Biological Precursors of 6-Hydroxy-2-naphthaleneacetic acid
Introduction
6-Hydroxy-2-naphthaleneacetic acid (6-HNA) is an inactive metabolite of the nonsteroidal anti-inflammatory drug (NSAID) nabumetone.[1] Nabumetone itself is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active therapeutic agent.[2][3][4] The primary active metabolite of nabumetone is 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3][5] The subsequent metabolism of the active 6-MNA to the inactive 6-HNA is a key step in the drug's detoxification and elimination pathway.[1] Understanding the biological precursors and metabolic pathways leading to 6-HNA is crucial for researchers, scientists, and drug development professionals in evaluating the pharmacokinetics, efficacy, and safety profile of nabumetone.
This technical guide provides an in-depth overview of the biological precursors of this compound, detailing the metabolic pathways, key intermediates, and enzymatic processes involved. It includes a summary of quantitative data, detailed experimental protocols from cited literature, and visualizations of the metabolic pathways and experimental workflows.
Metabolic Pathways of Nabumetone to this compound
The biotransformation of nabumetone is a multi-step process primarily occurring in the liver, involving several enzymes and generating a series of intermediate metabolites that are all, directly or indirectly, biological precursors to 6-HNA.[1][2] The overall conversion can be summarized as the transformation of the parent prodrug, nabumetone, to its active metabolite, 6-MNA, followed by the O-demethylation of 6-MNA to the final inactive metabolite, 6-HNA. Two primary pathways for the initial conversion of nabumetone to 6-MNA have been identified.
Pathway 1: Cytochrome P450-Mediated Oxidation
Historically, the conversion of nabumetone to 6-MNA was thought to be predominantly catalyzed by the cytochrome P450 enzyme, CYP1A2.[1][6] This pathway involves a carbon-carbon bond cleavage of the side chain. The proposed sequence of reactions is as follows:
-
3-Hydroxylation: Nabumetone is first hydroxylated at the 3-position of its side chain to form an intermediate, 4-(6-methoxy-2-naphthyl)-3-hydroxybutan-2-one (3-hydroxy nabumetone).[6][7]
-
Carbon-Carbon Cleavage: This intermediate undergoes a carbon-carbon bond cleavage, releasing a two-carbon fragment and forming an aldehyde, 2-(6-methoxynaphthalen-2-yl)acetaldehyde (6-MN-CHO).[6]
-
Oxidation: The aldehyde intermediate is then rapidly oxidized to the carboxylic acid, yielding the active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA).[6]
While CYP1A2 is considered the major enzyme in this pathway, other P450 isoforms such as CYP3A4 and CYP2J2 may also contribute to a lesser extent.[1][6]
Pathway 2: FMO5-Mediated Baeyer-Villiger Oxidation
More recent studies have elucidated an alternative, non-cytochrome P450 pathway involving flavin-containing monooxygenase isoform 5 (FMO5).[6] This pathway proceeds through a Baeyer-Villiger oxidation mechanism:
-
Ester Formation: FMO5 catalyzes the insertion of an oxygen atom near the carbonyl group of nabumetone to form an ester intermediate, 2-(6-methoxynaphthalen-2-yl)ethyl acetate (6-MNEA).[1][6]
-
Hydrolysis: The ester is then hydrolyzed by carboxylesterases (CES) to produce a primary alcohol, 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol).[6]
-
Oxidation: This alcohol is subsequently oxidized to form 6-MNA.[6]
Final Step: O-Demethylation to this compound (6-HNA)
The direct biological precursor to 6-HNA is the active metabolite, 6-MNA. The conversion of 6-MNA to 6-HNA is an O-demethylation reaction, a process catalyzed by the cytochrome P450 enzyme CYP2C9.[1] This final metabolic step inactivates the drug, facilitating its conjugation and subsequent excretion from the body, primarily through urine.[5][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nabumetone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 4. minicule.com [minicule.com]
- 5. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. aapharma.ca [aapharma.ca]
Methodological & Application
Application Notes and Protocols for 6-Hydroxy-2-naphthaleneacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-naphthaleneacetic acid (6-HNA) is a principal metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone. Structurally, it is a naphthalene derivative with the chemical formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol .[1] Understanding the biological activity of 6-HNA is crucial for comprehending the complete metabolic and pharmacological profile of its parent drug, Nabumetone.
Nabumetone is a prodrug that undergoes hepatic metabolism to form its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[2] 6-MNA is a potent inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for synthesizing prostaglandins that mediate inflammation and pain.[2][3][4] Subsequently, 6-MNA is further metabolized via O-demethylation by the cytochrome P450 enzyme CYP2C9 to yield 6-HNA, which is considered an inactive metabolite.
These application notes provide detailed experimental protocols to investigate the biological activity of this compound, primarily focusing on its potential to inhibit COX enzymes and prostaglandin synthesis, the key mechanism of action of its parent drug's active form. The provided protocols will enable researchers to verify the reported inactivity of 6-HNA and compare its effects to its pharmacologically active precursor, 6-MNA.
Data Presentation
The following table summarizes the expected in vitro inhibitory activity of Nabumetone's metabolites against COX-1 and COX-2. This data is crucial for contextualizing the experimental results obtained for this compound.
| Compound | Target | IC₅₀ (µM) | Selectivity (COX-1/COX-2) |
| 6-methoxy-2-naphthylacetic acid (6-MNA) | COX-1 | >100 | \multirow{2}{}{High} |
| COX-2 | ~0.5 - 1.1 | ||
| This compound (6-HNA) | COX-1 | Expected to be high / inactive | \multirow{2}{}{Expected to be non-selective / inactive} |
| COX-2 | Expected to be high / inactive |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Signaling Pathway
The anti-inflammatory effects of NSAIDs like Nabumetone are mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis. The following diagram illustrates this pathway and the metabolic activation of Nabumetone.
Caption: Metabolism of Nabumetone and the Cyclooxygenase Pathway.
Experimental Protocols
The following protocols are designed to assess the inhibitory potential of this compound on COX enzyme activity and subsequent prostaglandin E2 (PGE₂) production.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
This assay quantifies the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potential of a test compound.
Experimental Workflow:
Caption: Workflow for the in vitro COX Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare working solutions of human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of Heme (cofactor) in a suitable solvent.
-
Prepare stock solutions of this compound and 6-methoxy-2-naphthylacetic acid (as a positive control) in DMSO. Serially dilute to obtain a range of concentrations.
-
Prepare a working solution of arachidonic acid (substrate).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
-
Add 10 µL of the test compound dilutions (6-HNA or 6-MNA) or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically for 10-20 minutes at an excitation wavelength of approximately 535 nm and an emission wavelength of around 587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compounds compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound against COX-1 and COX-2.
-
Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
This assay measures the production of PGE₂ in a cellular context, providing a more physiologically relevant assessment of COX-2 inhibition.
Experimental Workflow:
Caption: Workflow for the cell-based PGE₂ Production Assay.
Methodology:
-
Cell Culture:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Allow the cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
The next day, replace the medium with fresh serum-free DMEM.
-
Add varying concentrations of this compound, 6-methoxy-2-naphthylacetic acid (positive control), or vehicle (DMSO) to the wells.
-
After 1 hour of pre-incubation with the compounds, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce COX-2 expression. Include unstimulated control wells.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes.
-
Carefully collect the cell culture supernatant for PGE₂ analysis.
-
-
PGE₂ Quantification (ELISA):
-
Quantify the concentration of PGE₂ in the collected supernatants using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatants and standards to a plate pre-coated with a PGE₂ antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE₂ tracer. After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the PGE₂ standards.
-
Calculate the PGE₂ concentration in each sample from the standard curve.
-
Determine the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Expected Outcomes
Based on existing literature, it is expected that this compound will show minimal to no inhibitory activity in both the in vitro COX inhibition assay and the cell-based PGE₂ production assay, confirming its status as an inactive metabolite. In contrast, 6-methoxy-2-naphthylacetic acid should demonstrate potent and selective inhibition of COX-2 and a corresponding dose-dependent reduction in PGE₂ production. These experiments will provide a clear and quantitative assessment of the pharmacological profile of this compound.
References
Applications of 6-Hydroxy-2-naphthaleneacetic Acid in Drug Development: A Metabolite's Tale
For Researchers, Scientists, and Drug Development Professionals
Application Notes
6-Hydroxy-2-naphthaleneacetic acid (6-HNA) is a key molecule in the study of nonsteroidal anti-inflammatory drugs (NSAIDs), primarily recognized as a significant metabolite of the prodrug Nabumetone.[1][2][3][4][5] While not an active anti-inflammatory agent itself, its formation is integral to the metabolic pathway of Nabumetone. Understanding the biotransformation of Nabumetone to its active metabolite and subsequent inactivation to 6-HNA provides a complete picture of the drug's pharmacology.
Nabumetone is administered as a non-acidic prodrug to minimize gastrointestinal side effects.[3][4] Following oral administration, it undergoes extensive first-pass metabolism in the liver. The initial and crucial step is the conversion to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of cyclooxygenase (COX) enzymes.[2][3][4] This active metabolite is responsible for the anti-inflammatory, analgesic, and antipyretic effects of Nabumetone.
Subsequently, 6-MNA is further metabolized, primarily by the cytochrome P450 enzyme CYP2C9, through O-demethylation to form this compound (6-HNA).[2] This resulting compound is considered an inactive metabolite and is eventually conjugated and excreted.[1] Therefore, the primary application of studying 6-HNA in drug development is in the context of pharmacokinetics and drug metabolism, specifically for understanding the clearance and elimination of Nabumetone.
The anti-inflammatory activity of this class of compounds is attributed to the inhibition of COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins, mediators of pain and inflammation. The active metabolite, 6-MNA, is a non-selective COX inhibitor.[6]
Quantitative Data
The pharmacological activity of Nabumetone is mediated by its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). The inhibitory activity of 6-MNA against COX-1 and COX-2 has been quantified, as shown in the table below. To date, no significant inhibitory activity has been reported for this compound.
| Compound | Target | Assay Type | Value | Reference |
| 6-methoxy-2-naphthylacetic acid (6-MNA) | Ovine COX-1 | Ki | 21 µM | [6] |
| 6-methoxy-2-naphthylacetic acid (6-MNA) | Ovine COX-2 | Ki | 19 µM | [6] |
| 6-methoxy-2-naphthylacetic acid (6-MNA) | Human recombinant COX-1 | IC50 | 70 µM | [6] |
| 6-methoxy-2-naphthylacetic acid (6-MNA) | Human recombinant COX-2 | IC50 | 20 µM | [6] |
Experimental Protocols
To assess the potential anti-inflammatory and COX-inhibitory activity of compounds like this compound and its precursors, standardized in vitro and in vivo assays are employed. The following are representative protocols.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric)
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The inhibition of this colorimetric response is proportional to the inhibition of COX activity.[7]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the solvent.
-
In a 96-well plate, add the following to the appropriate wells:
-
Background Wells: 160 µl Assay Buffer, 10 µl Heme.
-
100% Initial Activity Wells: 150 µl Assay Buffer, 10 µl Heme, 10 µl enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: 150 µl Assay Buffer, 10 µl Heme, 10 µl enzyme (either COX-1 or COX-2), and 10 µl of the test compound dilution.
-
-
Incubate the plate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µl of arachidonic acid and 10 µl of the colorimetric substrate to all wells.
-
Shake the plate for a few seconds and incubate for 5 minutes at room temperature.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration.
In Vivo Anti-Inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan-induced paw edema is a widely used animal model for evaluating the anti-inflammatory activity of NSAIDs. The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.[8]
Materials:
-
Wistar rats (150-200 g)
-
Test compound (this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): a control group, a reference drug group (e.g., Indomethacin), and test compound groups at various doses.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic Pathway of Nabumetone.
Caption: Experimental Workflow for NSAID Evaluation.
Caption: Prostaglandin Synthesis and NSAID Action.
References
- 1. Nabumetone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Nabumetone | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nabumetone - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 6-methoxy Naphthalene Acetic Acid - Applications - CAT N°: 70620 [bertin-bioreagent.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Hydroxy-2-naphthaleneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-naphthaleneacetic acid (6-HNA) is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone. Nabumetone is a prodrug that is converted in the liver to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of cyclooxygenase (COX) enzymes. 6-MNA is further metabolized to the inactive 6-HNA.[1] The quantification of 6-HNA is crucial for pharmacokinetic and drug metabolism studies of nabumetone. This document provides detailed application notes and protocols for the analytical quantification of 6-HNA and its precursor, 6-MNA, in biological matrices.
Metabolic Pathway of Nabumetone
The metabolic conversion of nabumetone to its active and inactive metabolites is a key aspect of its pharmacological profile. The pathway involves initial hepatic biotransformation to the active metabolite, 6-MNA, followed by further metabolism to the inactive 6-HNA.[1]
Metabolic pathway of nabumetone to 6-HNA.
Analytical Methods for Quantification
Several analytical techniques have been employed for the quantification of nabumetone's metabolites, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most common.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of drug metabolites. Both UV and fluorescence detection methods have been reported for the analysis of 6-MNA, and these can be adapted for 6-HNA.
Quantitative Data Summary for 6-MNA Analysis (as a proxy for 6-HNA)
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity Range | - | 0.20-60.00 µg/mL | [2] |
| Intra-batch Precision (%CV) | ~10.0% | < 7.5% | [2][3] |
| Inter-batch Precision (%CV) | ~7.28% | < 7.5% | [2][3] |
| Accuracy (% Bias) | - | -5.8 to +0.2% | [2] |
| Limit of Detection (LOD) | 1 µg/mL | - | [3] |
| Retention Time (6-MNA) | 13 min | 1.97 min | [2][3] |
| Internal Standard (IS) | 2-naphthol | Propranolol | [2][3] |
| Retention Time (IS) | 9 min | 1.26 min | [2][3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for 6-MNA in Human Serum
This protocol is adapted from a validated method for the quantification of 6-MNA in human serum and can serve as a starting point for developing a method for 6-HNA.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction workflow for serum samples.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase: Acetonitrile and 1.5% acetic acid solution (25:75 v/v), pH adjusted to 3.7 with 1N sodium hydroxide.[3]
-
Flow Rate: 3.0 mL/min.[3]
-
Detection Wavelength: Not specified for 6-HNA, but 270 nm was used for 6-MNA.[4]
-
Injection Volume: 20 µL.[3]
Protocol 2: LC-MS/MS Method for 6-MNA in Human Plasma
This protocol provides a high-throughput method for the quantification of 6-MNA in human plasma and is highly adaptable for 6-HNA analysis due to its superior sensitivity and selectivity.[2]
1. Sample Preparation (Solid-Phase Extraction)
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Assay for 6-Methoxy-2-Naphthylacetic Acid in Human Plasma
Introduction
6-methoxy-2-naphthylacetic acid (6-MNA) is the major and active metabolite of nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Accurate and rapid quantification of 6-MNA in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 6-MNA in human plasma. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method has been validated and successfully applied to a bioequivalence study.[1]
Experimental Workflow
The overall experimental workflow consists of plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for the LC-MS/MS analysis of 6-MNA in plasma.
Methodology
1. Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of 6-MNA and the internal standard (IS), propranolol, from human plasma.[1]
-
Materials:
-
Human plasma (200 µL)
-
Propranolol (Internal Standard)
-
Oasis HLB Solid-Phase Extraction Cartridges
-
-
Protocol:
-
To 200 µL of human plasma, add the internal standard.
-
Load the plasma sample onto a pre-conditioned Oasis HLB SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Column: Discovery HS C18 (50 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A suitable gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
Total Run Time: Approximately 3.0 minutes.[1]
-
Retention Times:
3. Mass Spectrometry
-
Instrument: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Turbo ion spray interface operating in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
6-MNA: Precursor Ion (Q1) -> Product Ion (Q3)
-
Propranolol (IS): Precursor Ion (Q1) -> Product Ion (Q3)
-
Quantitative Data Summary
The method was validated over a dynamic linear range, demonstrating excellent performance in terms of precision and accuracy.[1]
| Parameter | Result |
| Linear Range | 0.20 - 60.00 µg/mL |
| Correlation Coefficient (r) | ≥ 0.9986 |
| Lower Limit of Quantitation (LLOQ) | 0.20 µg/mL |
| Intra-batch Precision (%CV) | < 7.5% |
| Inter-batch Precision (%CV) | < 7.5% |
| Accuracy (% Bias) | -5.8% to +0.2% |
Signaling Pathway and Logical Relationships
The analytical method follows a logical progression from sample receipt to final data analysis.
References
Application Notes and Protocols for 6-Hydroxy-2-naphthaleneacetic Acid in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-naphthaleneacetic acid, predominantly known in scientific literature as 6-methoxy-2-naphthylacetic acid (6-MNA), is the principal active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[1][2] Upon oral administration, the prodrug Nabumetone is converted in the liver to 6-MNA, which is responsible for its therapeutic effects.[1][2] These application notes provide detailed protocols and data for the use of this compound in in vitro cell culture assays, focusing on its well-established anti-inflammatory properties and exploring its potential applications in cancer research.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | 6-methoxy-2-naphthylacetic acid, 6-MNA | [3] |
| CAS Number | 23981-47-7 | [3] |
| Molecular Formula | C₁₃H₁₂O₃ | [3] |
| Molecular Weight | 216.2 g/mol | [3] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥99% | [3] |
I. Anti-Inflammatory Activity Assays
6-MNA exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a preferential inhibition of COX-2.[4][5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]
Quantitative Data: COX Inhibition
The inhibitory activity of 6-MNA on COX-1 and COX-2 enzymes has been quantified in various in vitro systems.
| Enzyme Source | Assay System | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Reference |
| Human Whole Blood (LPS-induced) | - | 31.01 µM | 19.84 µM | [1] |
| Human Recombinant | Enzymatic Assay | 70 µM | 20 µM | [2] |
| Ovine | Enzymatic Assay | Ki = 21 µM | Ki = 19 µM | [2] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound (6-MNA) on the activity of COX-1 and COX-2. This is a common method used to screen for anti-inflammatory compounds.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader (for colorimetric or fluorometric detection)
-
PGE₂ ELISA Kit (for an alternative, more direct measurement)
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the COX enzymes and substrate to their optimal concentrations in the reaction buffer. Prepare a series of dilutions of 6-MNA.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the diluted COX enzyme to each well.
-
Inhibitor Addition: Add the various concentrations of 6-MNA, the positive controls, or the vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Detection: Measure the product formation. This can be done indirectly using a colorimetric or fluorometric probe that detects the peroxidase activity of COX, or directly by quantifying the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 6-MNA compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Inhibition of Prostaglandin Synthesis
6-MNA inhibits the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins, by blocking the active site of COX enzymes. This action reduces the downstream signaling cascades that promote inflammation.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by 6-MNA.
II. Potential Applications in Cancer Cell Assays
While the primary established role of this compound (6-MNA) is as an anti-inflammatory agent, its effects on cancer cells are an area of potential research. To date, there is a lack of specific published data on the cytotoxic IC₅₀ values of 6-MNA against various cancer cell lines. However, related naphthalene-based compounds have been investigated for their anti-cancer properties. The following protocols are provided as general methods to assess the potential cytotoxic and apoptotic effects of 6-MNA in cancer cell culture.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability. It can be used to determine the cytotoxic effects of 6-MNA on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
This compound (6-MNA)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-MNA in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of 6-MNA. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Experimental Protocol: Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound (6-MNA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a culture dish and treat them with different concentrations of 6-MNA for a specific time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Postulated Signaling Pathway: Induction of Apoptosis
Based on the general mechanisms of apoptosis induction by some NSAIDs and related compounds, a potential pathway for 6-MNA could involve the intrinsic (mitochondrial) pathway. This would be characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of nabumetone and its principal active metabolite on in vitro human gastric mucosal prostanoid synthesis and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H2AX, CHK2 and p53 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Hydroxy-2-naphthaleneacetic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-naphthaleneacetic acid is a key chemical intermediate whose structural motif is found in a variety of biologically active molecules. Its naphthalene core provides a rigid scaffold that can be readily functionalized to interact with various biological targets. This document provides an overview of the application of this compound and its derivatives as building blocks for the synthesis of active pharmaceutical ingredients (APIs), with a focus on the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen.
The Naphthaleneacetic Acid Scaffold in Drug Design
The 2-naphthaleneacetic acid framework is a privileged structure in medicinal chemistry. The introduction of a hydroxyl group at the 6-position offers a reactive handle for further chemical modifications, such as etherification or esterification, allowing for the modulation of a compound's physicochemical and pharmacological properties.
Case Study: Naproxen
Naproxen, chemically known as (S)-6-methoxy-2-naphthaleneacetic acid, is a prominent example of an API derived from the 6-substituted-2-naphthaleneacetic acid scaffold. It is a non-selective cyclooxygenase (COX) inhibitor with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] The methoxy group at the 6-position is crucial for its activity and metabolic profile.
Synthesis of APIs from this compound Derivatives
While direct synthesis from this compound is a viable route, many synthetic strategies for compounds like Naproxen start from precursors that are later converted to the desired 6-substituted derivative. Below are representative synthetic protocols.
Synthesis of 6-Methoxy-2-naphthaleneacetic Acid (the active metabolite of Nabumetone)
6-Methoxy-2-naphthaleneacetic acid (6-MNA) is the active metabolite of the prodrug Nabumetone.[3] The synthesis of this key intermediate highlights the manipulation of the naphthalene core.
Experimental Protocol: Synthesis of 4-(6-methoxy-2-naphthyl)-3-buten-2-one (Precursor to Nabumetone)
This protocol describes a key step in a common synthesis of Nabumetone, which is then metabolized to 6-MNA.
-
Materials: 6-methoxy-2-naphthaldehyde, Acetone, Sodium hydroxide (NaOH), Water, Ethyl acetate.
-
Procedure:
-
Dissolve 6-methoxy-2-naphthaldehyde in acetone.
-
Add an aqueous solution of NaOH dropwise to the mixture while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid, 4-(6-methoxy-2-naphtyl)-3-buten-2-one, can be purified by recrystallization.
-
This intermediate can then be selectively reduced to yield Nabumetone.
Synthesis of Naproxen
A common industrial synthesis of Naproxen involves the acylation of 2-methoxynaphthalene.
Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene
-
Materials: 2-Methoxynaphthalene, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane.
-
Procedure:
-
Suspend AlCl₃ in cold, anhydrous dichloromethane.
-
Slowly add a solution of acetyl chloride in dichloromethane to the suspension, maintaining a low temperature.
-
Add a solution of 2-methoxynaphthalene in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature for several hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-acetyl-6-methoxynaphthalene.
-
This intermediate undergoes further reactions, including rearrangement and oxidation, to form Naproxen.
Quantitative Data
The following tables summarize key quantitative data for Naproxen and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| Naproxen | C₁₄H₁₄O₃ | 230.26 | 152-154 | +66° (c=1 in chloroform)[4][5] |
| This compound | C₁₂H₁₀O₃ | 202.21 | Not readily available | Not applicable |
| 6-Methoxy-2-naphthaleneacetic acid | C₁₃H₁₂O₃ | 216.23 | Not readily available | Not applicable |
Table 1: Physicochemical Properties.[4][5][6]
| Compound | Target | IC₅₀ / Kᵢ | Biological Effect |
| Naproxen | COX-1 | Varies by study | Inhibition of prostaglandin synthesis |
| COX-2 | Varies by study | Inhibition of prostaglandin synthesis |
Table 2: Pharmacological Data for Naproxen.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Naproxen and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[7][8][9] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[7]
The Cyclooxygenase (COX) Pathway
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_Thromboxanes [label="Prostaglandins &\nThromboxanes", fillcolor="#FBBC05", fontcolor="#202124"]; Physiological_Functions [label="Physiological Functions\n(e.g., GI protection, platelet aggregation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation_Pain [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Naproxen [label="Naproxen", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Thromboxanes; COX2 -> Prostaglandins_Thromboxanes; Prostaglandins_Thromboxanes -> Physiological_Functions; Prostaglandins_Thromboxanes -> Inflammation_Pain; Naproxen -> COX1 [label="Inhibits", color="#202124", fontcolor="#202124"]; Naproxen -> COX2 [label="Inhibits", color="#202124", fontcolor="#202124"]; } dot Figure 1: Naproxen's inhibition of the COX pathway.
Naproxen non-selectively inhibits both COX-1 and COX-2 isoforms.[7]
-
COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa and mediating platelet aggregation.[7]
-
COX-2 is an inducible enzyme that is upregulated during inflammatory responses, leading to the production of prostaglandins that mediate inflammation and pain.[7]
By inhibiting both enzymes, Naproxen effectively reduces inflammation and pain but can also lead to gastrointestinal side effects due to the inhibition of COX-1 in the stomach.[7]
Experimental Workflow for API Synthesis and Evaluation
The development of a new API based on the this compound scaffold follows a structured workflow from synthesis to biological evaluation.
// Nodes Start [label="this compound\n(or derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis\n(e.g., Esterification, Etherification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(e.g., Chromatography, Spectroscopy)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Assays\n(e.g., Enzyme inhibition, Cell-based assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(e.g., Animal models of disease)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> InVitro; InVitro -> InVivo; InVivo -> Lead_Optimization; Lead_Optimization -> Synthesis [label="Iterative Improvement"]; } dot Figure 2: General workflow for API development.
Conclusion
This compound and its derivatives are valuable building blocks in medicinal chemistry. The successful development of Naproxen demonstrates the potential of this scaffold for creating effective therapeutic agents. The synthetic accessibility and the possibility for diverse functionalization make the this compound core an attractive starting point for the discovery of new APIs targeting a range of diseases. Further exploration of derivatives of this scaffold could lead to the development of novel drugs with improved efficacy and safety profiles.
References
- 1. Naproxen up to date: a review of its pharmacological properties and therapeutic efficacy and use in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naproxen derivatives: Synthesis, reactions, and biological applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. nbinno.com [nbinno.com]
- 4. Naproxen [drugfuture.com]
- 5. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemistdoctor.com [chemistdoctor.com]
- 9. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 6-Hydroxy-2-naphthaleneacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-naphthaleneacetic acid, also known as 6-O-desmethylnaproxen, is the primary active metabolite of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Naproxen exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[3][4] The metabolic conversion to this compound is primarily catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP1A2 in the liver.[1] Monitoring the levels of this metabolite is crucial in pharmacokinetic, drug metabolism, and toxicology studies to understand the disposition of Naproxen in the body.
This application note presents a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of this compound in biological matrices. The methodology is based on established principles for the analysis of Naproxen and its related impurities, offering a robust starting point for method development and validation.[5]
Proposed HPLC Method Parameters
A reverse-phase HPLC method is proposed for the analysis of this compound. A C18 stationary phase is selected due to its wide applicability for separating aromatic carboxylic acids.[5][6][7] A gradient elution is suggested to ensure adequate separation from endogenous matrix components and potential impurities.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | Quaternary or Binary HPLC System with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient Elution |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 18.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 18 minutes |
Experimental Protocols
Reagent and Solution Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (65:35 v/v) is recommended as the diluent for preparing standard and sample solutions to ensure compatibility with the initial chromatographic conditions.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (from Plasma)
Protein precipitation is a common and effective method for extracting drug metabolites from plasma samples.[8]
-
Transfer 200 µL of plasma sample into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the residue in 200 µL of the diluent.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
HPLC System Setup and Operation
-
System Equilibration: Purge the HPLC system with both mobile phases to remove any air bubbles.
-
Equilibrate the C18 column with the initial mobile phase composition (35% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Create an analysis sequence in the chromatography data system (CDS) software. Include blank injections (diluent), calibration standards, quality control (QC) samples, and the prepared unknown samples.
-
Analysis: Begin the sequence to inject the prepared vials onto the HPLC system.
Data Analysis and Quantification
-
Peak Identification: Identify the peak corresponding to this compound in the sample chromatograms by comparing its retention time with that of the calibration standards.
-
Calibration Curve: Generate a linear calibration curve by plotting the peak area of the standards against their known concentrations. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas against the generated calibration curve.
Method Validation Parameters (Expected Performance)
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical expected performance characteristics for a validated HPLC method.
Table 2: Summary of Expected Method Validation Parameters
| Parameter | Specification | Expected Result |
| Linearity | r² (Coefficient of Determination) | ≥ 0.999 |
| Range | - | 0.1 - 50 µg/mL |
| Accuracy | % Recovery | 98.0 - 102.0% |
| Precision | % RSD (Relative Standard Deviation) | |
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | ~0.1 µg/mL |
| Specificity | No interference at the analyte's retention time | Peak purity index > 0.999 |
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. drugs.com [drugs.com]
- 3. chemistdoctor.com [chemistdoctor.com]
- 4. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Isolation and identification of 6-desmethylnaproxen sulfate as a new metabolite of naproxen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies of 6-Hydroxy-2-naphthaleneacetic Acid: A Review of Available Data
Introduction
6-Hydroxy-2-naphthaleneacetic acid is a known metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Extensive searches of scientific literature for in vitro studies focusing on the biological activity of this compound have revealed a significant lack of available data. The existing research primarily focuses on the parent drug, Nabumetone, and its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). This document summarizes the metabolic pathway leading to the formation of this compound and highlights the absence of detailed in vitro experimental data for this specific compound.
Metabolic Pathway of Nabumetone
Nabumetone is a prodrug that undergoes extensive first-pass metabolism in the liver to exert its therapeutic effects. The primary metabolic cascade involves the conversion of Nabumetone to its active form, 6-MNA, which is a potent inhibitor of cyclooxygenase (COX) enzymes. Subsequently, 6-MNA is further metabolized to this compound, which is considered an inactive metabolite.[1]
The key enzymatic step in the formation of this compound from 6-MNA is O-demethylation. In vitro studies using human liver microsomes have identified Cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for this metabolic conversion in humans.[1][2]
References
Application Notes and Protocols: 6-Hydroxy-2-naphthaleneacetic Acid as a Research Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-naphthaleneacetic acid is a key research chemical intermediate, notable for its role as the major active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Its chemical structure, featuring both a hydroxyl and a carboxylic acid functional group on a naphthalene scaffold, makes it a versatile building block for the synthesis of a wide range of more complex molecules. These derivatives are of significant interest in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the use of this compound as a research chemical intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 10441-46-0 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₃ | [1][2] |
| Molecular Weight | 202.21 g/mol | [2] |
| Appearance | Pink to Light Purple Solid | [1] |
| Storage Temperature | Refrigerator | [1] |
Applications in Research and Development
This compound serves as a valuable precursor in the synthesis of various organic compounds. Its bifunctional nature allows for selective modification at either the hydroxyl or the carboxylic acid group, leading to a diverse array of derivatives.
Synthesis of Ester Derivatives
The carboxylic acid moiety of this compound can be readily esterified to produce a variety of esters. These esters can be explored for their potential as prodrugs, chemical probes, or as intermediates in the synthesis of more complex molecules.
Synthesis of Amide Derivatives
The carboxylic acid can also be converted to amides through reaction with various primary and secondary amines. This allows for the introduction of a wide range of functional groups, which can be used to modulate the biological activity and physicochemical properties of the resulting compounds.
Intermediate in Drug Discovery
As the active metabolite of Nabumetone, this compound itself is a subject of pharmacological interest. Furthermore, its structural backbone is a common motif in a variety of biologically active compounds. Researchers can use it as a starting material to synthesize novel compounds for screening in various disease models.
Experimental Protocols
The following are detailed protocols for key reactions involving this compound.
Protocol 1: Synthesis of Methyl 2-(6-hydroxynaphthalen-2-yl)acetate (Esterification)
This protocol describes a general method for the esterification of carboxylic acids using a solid-phase catalyst, which is applicable to this compound.
Materials:
-
This compound
-
Methanol (MeOH), dried
-
Dowex 50W-X8 ion-exchange resin (H⁺-form), dried
-
Sodium iodide (NaI), dried
-
Dichloromethane (DCM)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), dried Dowex 50W-X8 resin (200 mg), and dried sodium iodide (0.2 mmol).
-
Add dried methanol (10 mL) to the flask.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Dowex resin. Wash the resin with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL).
-
Wash the organic layer with 10% sodium thiosulfate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure methyl 2-(6-hydroxynaphthalen-2-yl)acetate.
Expected Results:
The expected product is the methyl ester of this compound. The yield and purity should be determined by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of 2-(6-hydroxynaphthalen-2-yl)-N-phenylacetamide (Amidation)
This protocol outlines a general procedure for the amidation of a carboxylic acid using a coupling agent, which can be adapted for this compound.
Materials:
-
This compound
-
Aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under an inert atmosphere.
-
Add aniline (1.1 mmol) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 2-(6-hydroxynaphthalen-2-yl)-N-phenylacetamide.
Visualizing Chemical and Biological Pathways
The following diagrams illustrate key concepts related to the use of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 6-Hydroxy-2-naphthaleneacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-Hydroxy-2-naphthaleneacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve synthesis yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound and its key intermediates.
Q1: My overall yield is low in the multi-step synthesis starting from 2-methoxynaphthalene. Which step is the most likely cause?
A1: The multi-step synthesis involves several critical stages. The most common yield-reducing steps are the Friedel-Crafts acylation to form 6-methoxy-2-acetonaphthone and the subsequent conversion of the acetyl group to an acetic acid moiety.
-
Friedel-Crafts Acylation: A primary issue is the formation of the undesired 1-acetyl-2-methoxynaphthalene isomer alongside the desired 6-acetyl product.[1][2] The reaction temperature is a critical factor; lower temperatures favor the formation of the 1-acetyl isomer, while higher temperatures can lead to tar formation.[1]
-
Willgerodt-Kindler Reaction: If you are converting 6-methoxy-2-acetonaphthone, this reaction can have variable yields. Incomplete reaction or difficulty in hydrolyzing the resulting thioamide can lower the yield of 6-methoxy-2-naphthaleneacetic acid.
-
Demethylation: The final demethylation step to yield the target molecule can also impact the yield. Incomplete cleavage of the methyl ether or degradation of the product under harsh conditions are potential problems.
Q2: I am attempting the direct carboxylation of potassium 2-naphthoxide and getting a high proportion of the 3-hydroxy-2-naphthoic acid isomer. How can I improve the selectivity for the 6-hydroxy isomer?
A2: This is a classic issue in Kolbe-Schmitt type reactions with naphthoxides. The ratio of 6-hydroxy-2-naphthoic acid to 3-hydroxy-2-naphthoic acid is highly dependent on reaction temperature and carbon dioxide pressure.
-
Temperature Control: The reaction must be performed at a sufficiently high temperature. Temperatures below 255°C significantly decrease the yield of the desired 6-hydroxy isomer in favor of the 3-hydroxy isomer.[3] The optimal range is typically between 260°C and 280°C.[3]
-
CO2 Pressure: While higher pressure can increase the overall conversion, excessively high pressure can negatively impact the yield of the 6-hydroxy isomer. A moderate pressure of 40-60 psi is often found to be optimal.[3] Vigorous agitation is also crucial to ensure efficient gas-solid contact.[3]
Q3: During the Friedel-Crafts acylation of 2-methoxynaphthalene, my product is a difficult-to-separate mixture of isomers. What are the key parameters for maximizing the 6-acetyl product?
A3: Achieving high selectivity for 6-methoxy-2-acetonaphthone is crucial. The key parameters are the choice of solvent and precise temperature control.
-
Solvent Choice: Using nitrobenzene as a solvent is reported to strongly favor acylation at the 6-position, whereas solvents like carbon disulfide lead to 1-acetyl-2-methoxynaphthalene as the major product.[1]
-
Temperature Management: Careful temperature control during the addition of the acylating agent (e.g., acetyl chloride) is critical. The temperature should be maintained between 10-13°C during the addition.[1] After the initial reaction, allowing the mixture to stand at room temperature for at least 12 hours helps complete the reaction.[1]
Q4: What is a reliable method for the final demethylation of 2-(6-methoxynaphthalen-2-yl)acetic acid to obtain this compound?
A4: A common and effective method for demethylating the methoxy intermediate is using a strong acid like hydrobromic acid (HBr) in acetic acid. One reported procedure involves heating 2-methoxy-6-naphthoic acid with 48% HBr in acetic acid at reflux (around 95°C) for over 10 hours.[4] This method has been shown to produce high-purity 6-hydroxy-2-naphthoic acid with yields around 85%.[4] The product precipitates upon cooling and can be further purified by recrystallization.
Data Presentation: Reaction Condition Optimization
Table 1: Effect of Temperature and Pressure on Direct Carboxylation of Potassium 2-Naphthoxide
| Temperature (°C) | CO2 Pressure (psi) | Yield of 6-hydroxy-2-naphthoic acid (%) | Ratio of 6-hydroxy to 3-hydroxy isomer | Reference |
| 250 | 60 | 15.5 | Low (High 3-hydroxy yield) | [3] |
| 265 | 60 | 49.5 | 6.6 : 1 | [3] |
| 265 | 80 | 49.7 | Not specified | [3] |
| 265 | 100 | 26.8 | Not specified | [3] |
Table 2: Summary of Yields for a Multi-Step Synthesis Pathway
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Friedel-Crafts Acylation | 2-methoxynaphthalene | 6-methoxy-2-acetonaphthone | 45-48 | [1] |
| Haloform Reaction | 6-methoxy-2-acetonaphthone | 2-methoxy-6-naphthoic acid | 91 | [4] |
| Demethylation | 2-methoxy-6-naphthoic acid | 6-hydroxy-2-naphthoic acid | 85 | [4] |
| Overall Synthesis | 2-Naphthol | 6-hydroxy-2-naphthoic acid | 78.5 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-2-acetonaphthone via Friedel-Crafts Acylation [1]
-
Setup: Equip a 1-L three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel with a drying tube.
-
Reagents: Charge the flask with 200 mL of dry nitrobenzene, followed by 43 g (0.32 mol) of anhydrous aluminum chloride. Once dissolved, add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene.
-
Acylation: Cool the stirred solution in an ice bath to approximately 5°C. Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise over 15-20 minutes, ensuring the temperature is maintained between 10.5°C and 13°C.
-
Reaction: After the addition is complete, continue stirring in the ice bath for 2 hours. Then, allow the mixture to stand at room temperature for at least 12 hours.
-
Workup: Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Extraction: Transfer the two-phase mixture to a separatory funnel with 50 mL of chloroform. Separate the organic layer (chloroform-nitrobenzene) and wash it three times with 100 mL portions of water.
-
Purification: Remove the solvents by steam distillation. The solid residue is then dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure, followed by recrystallization from methanol to yield 22.5–24 g (45–48%) of white, crystalline 2-acetyl-6-methoxynaphthalene.
Protocol 2: Demethylation of 2-methoxy-6-naphthoic acid [4]
-
Setup: In a 250 mL three-necked flask, add 20.5 g of 2-methoxy-6-naphthoic acid, 100 g of 48% hydrobromic acid, and 20 g of acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 95°C) and maintain for over 10 hours.
-
Isolation: Cool the reaction mixture to below 10°C and stir for at least 30 minutes to precipitate the product.
-
Purification: Filter the solid product. For higher purity, the crude product can be dissolved in a 10% NaOH solution, extracted with n-butyl acetate to remove impurities, and then re-precipitated by acidifying the aqueous layer with concentrated HCl to a pH of 3-4.
-
Final Product: The precipitated solid is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield pure 6-hydroxy-2-naphthoic acid (yield: ~85%).
Visualizations: Workflows and Logic Diagrams
Caption: Multi-step synthesis pathway for this compound.
Caption: Troubleshooting guide for Friedel-Crafts acylation of 2-methoxynaphthalene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 4. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Hydroxy-2-naphthaleneacetic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-Hydroxy-2-naphthaleneacetic acid by recrystallization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.
Q1: My this compound will not dissolve in the recrystallization solvent, even with heating.
A1: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the solute. Incrementally add small portions of the hot solvent until the solid dissolves completely.
-
Inappropriate Solvent: The chosen solvent may be unsuitable for this compound. A good recrystallization solvent should dissolve the compound when hot but not when cold. If the compound has low solubility even at elevated temperatures, a different solvent or a mixed solvent system should be considered. Ethanol or a mixture of ethanol and water is often a good starting point for naphthalene derivatives.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If a significant portion of your compound has dissolved and some solid remains, you can perform a hot filtration to remove the insoluble impurities.
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
A2: The absence of crystal formation is a common issue with several potential remedies:
-
Excess Solvent: The most frequent cause is the use of too much solvent, resulting in a solution that is not supersaturated upon cooling. To address this, evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
-
Supersaturation: The solution may be supersaturated but requires nucleation to initiate crystallization. Try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for crystal growth.
-
-
Oiling Out: The compound may have "oiled out," forming a liquid layer instead of solid crystals. This is discussed in the next question.
Q3: My compound has "oiled out," forming a liquid layer instead of crystals.
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid that often solidifies into an amorphous mass upon further cooling. To resolve this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then cool the solution slowly.
-
Slower Cooling: Allow the solution to cool more gradually. A slower decrease in temperature can promote the formation of crystals over oil.
-
Change Solvent System: If oiling out persists, a different solvent or a mixed solvent system with a lower boiling point may be necessary.
Q4: The recrystallized crystals are colored, not the expected white or off-white.
A4: Colored impurities may be present in your sample. To remove them:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your desired compound, reducing the yield.
-
Ensure Complete Dissolution: Make sure all of your product has dissolved in the hot solvent, as colored impurities may be trapped within undissolved crystals.
Q5: The recovery yield of my purified this compound is very low.
A5: A low yield can result from several factors throughout the recrystallization process:
-
Using Too Much Solvent: As mentioned, excess solvent will retain more of your compound in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: Crystals may have formed during the hot filtration step, leading to loss of product on the filter paper. To prevent this, use a pre-heated funnel and filter flask and work quickly. Adding a slight excess of solvent before hot filtration can also help, which can then be evaporated before cooling.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
-
Loss During Transfer: Be meticulous during the transfer of solids and solutions to minimize physical losses.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and identify the presence of impurities.
Q3: What are common impurities in crude this compound?
A3: Common impurities can include starting materials from the synthesis, by-products of the reaction, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in public literature, a comprehensive data table cannot be provided at this time. However, based on the properties of similar compounds, a qualitative assessment of solubility in common laboratory solvents is presented below. Researchers are encouraged to perform their own solubility tests to determine the optimal solvent for their specific needs.
| Solvent | Qualitative Solubility (at room temperature) | Qualitative Solubility (at boiling point) |
| Water | Sparingly soluble to insoluble | Slightly soluble |
| Ethanol | Slightly soluble | Soluble |
| Methanol | Slightly soluble[1] | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Slightly soluble | Soluble |
| Toluene | Sparingly soluble to insoluble | Slightly to moderately soluble |
| Hexane | Insoluble | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] | Soluble |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound (General Procedure)
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on the initial purity of the crude product. An ethanol/water mixed solvent system is often a good starting point.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent (e.g., ethanol) dropwise at room temperature, observing the solubility. If it is soluble at room temperature, the solvent is not suitable. If it is insoluble, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Cool the test tube to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the flask on a hot plate, and add more hot solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
-
Analysis: Determine the melting point and yield of the purified this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the recrystallization process and a troubleshooting guide.
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Common Recrystallization Issues.
References
Solubility of 6-Hydroxy-2-naphthaleneacetic acid in laboratory solvents
Technical Support Center: 6-Hydroxy-2-naphthaleneacetic Acid
Welcome to the technical support center for this compound. This resource provides guidance on the solubility of this compound in common laboratory solvents, along with troubleshooting advice and experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Solubility Data
Estimated Solubility of this compound (Based on 1-Naphthaleneacetic Acid Data)
| Solvent | Estimated Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1][2] | Hygroscopic DMSO can affect solubility; use freshly opened solvent.[2][3] |
| Methanol | 125 mg/mL (may require sonication)[1][2] | - |
| Ethanol | Soluble[4] | - |
| Acetone | 50 mg/mL[5] | Soluble.[4] |
| Water | < 0.1 mg/mL (insoluble)[1][2] | Solubility is expected to be pH-dependent.[4] |
| Diethyl Ether | Soluble[6] | - |
Note: The provided data is for 1-Naphthaleneacetic acid and should be used as an estimation for this compound. It is highly recommended to perform solubility tests to determine the precise solubility in your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a relatively non-polar molecule due to the large naphthalene ring structure. While the carboxylic acid and hydroxyl groups are polar and capable of hydrogen bonding, the hydrophobic nature of the bicyclic aromatic system dominates, leading to low water solubility.[4]
Q2: How can I improve the aqueous solubility of this compound?
A2: As a carboxylic acid, the solubility of this compound in aqueous solutions is pH-dependent.[4] You can significantly increase its solubility by deprotonating the carboxylic acid to form a more soluble salt. This is achieved by adding a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), to raise the pH of the solution.[7][8]
Q3: What are the best organic solvents for dissolving this compound?
A3: Polar aprotic solvents like DMSO and DMF, as well as alcohols such as methanol and ethanol, are generally good choices for dissolving carboxylic acids.[9] Based on data for similar compounds, DMSO and methanol are excellent solvents for this compound.[1][2] Acetone is also a suitable solvent.[5]
Q4: Can heating be used to dissolve the compound?
A4: Yes, gently warming the solution can help dissolve this compound, especially if it is in a crystalline form that is difficult to dissolve.[9] However, be aware that the compound may precipitate out of solution upon cooling if the concentration exceeds its solubility limit at room temperature.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of aqueous solution. | The pH of the solution is too low (acidic).[9] | Gradually add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to increase the pH until the compound redissolves.[9] |
| The concentration exceeds the solubility limit at that temperature.[9] | Gently warm the solution to aid dissolution. For a stable solution at room temperature, you may need to lower the concentration.[9] | |
| Incomplete dissolution in an organic solvent. | The chosen solvent is not suitable. | Try a different organic solvent. Polar aprotic solvents like DMSO and DMF or alcohols are often effective for carboxylic acids.[9] |
| The compound is in a highly crystalline form. | Use sonication or gentle heating to help break down the crystal lattice and facilitate dissolution.[9] | |
| Cloudy solution or suspension forms. | The compound has reached its saturation point in the solvent. | Add more solvent to decrease the concentration or try a different solvent with higher solubilizing capacity. |
| Presence of impurities. | Ensure the starting material is of high purity. If necessary, purify the compound before use. |
Experimental Protocols
General Protocol for Determining Qualitative Solubility
This protocol provides a systematic approach to determine the solubility of this compound in various solvents.
-
Preparation: Add approximately 25 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, shake the test tube vigorously for at least 30-60 seconds.[10][11]
-
Observation: Observe whether the compound dissolves completely. If the compound dissolves, it is considered soluble in that solvent. If it does not dissolve, it is considered insoluble.
-
pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using litmus paper or a pH meter to determine if it is acidic or basic.[7][12]
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% aqueous solutions of NaOH, NaHCO3, and HCl to determine its acidic or basic properties.[6][7][12] Solubility in NaOH or NaHCO3 indicates an acidic compound.[7][8]
Caption: Workflow for determining the qualitative solubility of an organic compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. toku-e.com [toku-e.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. benchchem.com [benchchem.com]
- 10. chem.ws [chem.ws]
- 11. saltise.ca [saltise.ca]
- 12. scribd.com [scribd.com]
Technical Support Center: Stability of 6-Hydroxy-2-naphthaleneacetic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Hydroxy-2-naphthaleneacetic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding these factors is crucial for designing stable formulations and ensuring the accuracy of experimental results.
Q2: How does pH influence the stability of this compound?
The pH of an aqueous solution can significantly impact the stability of this compound. The presence of the phenolic hydroxyl group and the carboxylic acid group makes the molecule susceptible to pH-dependent degradation pathways, such as hydrolysis and oxidation. It is generally recommended to determine the pH-rate profile to identify the pH of maximum stability.
Q3: Is this compound sensitive to light?
Yes, compounds with a naphthalene ring system are often susceptible to photodegradation. Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the formation of degradation products.[1] It is advisable to protect solutions of this compound from light, especially during storage and handling.
Q4: What are the likely degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to several degradation pathways in aqueous solutions:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, or oxidizing agents.
-
Photodegradation: Absorption of UV or visible light can lead to the formation of excited states that undergo further reactions, such as decarboxylation or ring cleavage.
-
Hydrolysis: While the acetic acid side chain is generally stable, extreme pH conditions and high temperatures could potentially lead to decarboxylation.
Troubleshooting Guides
Issue 1: I am observing a rapid loss of this compound in my aqueous solution during my experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| pH Instability | Measure the pH of your solution. The compound may be unstable at the current pH. Conduct a pH-rate profile study to determine the optimal pH for stability. Buffer your solution to maintain a stable pH. |
| Light Exposure | Are your solutions protected from light? Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experiments. |
| Oxidation | Is your solution exposed to air for extended periods? Consider de-gassing your solvent or working under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of metal ion contamination. |
| High Temperature | Are your experiments conducted at elevated temperatures? If so, this could be accelerating degradation. If possible, perform experiments at a lower temperature or minimize the time at high temperatures. |
Issue 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | The new peaks are likely degradation products. This indicates instability of your compound under the current storage or experimental conditions. Refer to the troubleshooting steps in Issue 1 to mitigate degradation. |
| Contamination | Ensure the purity of your starting material and the cleanliness of your glassware and solvents. Run a blank to rule out solvent or system contamination. |
| Interaction with Excipients (if in formulation) | If working with a formulation, there may be an incompatibility between this compound and an excipient. Conduct compatibility studies. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. These studies are essential for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 48 hours. Also, heat the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
1. Initial Method Parameters (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 230 nm).
-
Column Temperature: 30°C.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 will be used to demonstrate specificity.
Data Presentation
Table 1: Illustrative Results of Forced Degradation Study of this compound
| Stress Condition | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 N HCl (60°C, 24h) | 15.2 | 2 |
| 0.1 N NaOH (60°C, 24h) | 25.8 | 3 |
| 3% H₂O₂ (RT, 24h) | 18.5 | 2 |
| Thermal (70°C, 48h) | 8.1 | 1 |
| Photolytic (UV/Vis, 24h) | 35.5 | 4 |
Note: The data in this table is for illustrative purposes only and should be determined experimentally for this compound.
Table 2: Illustrative pH-Stability Profile of this compound in Aqueous Solution at 40°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) (Illustrative) | Half-life (t½, days) (Illustrative) |
| 2.0 | 0.045 | 15.4 |
| 4.0 | 0.021 | 33.0 |
| 6.0 | 0.038 | 18.2 |
| 8.0 | 0.095 | 7.3 |
| 10.0 | 0.180 | 3.9 |
Note: The data in this table is for illustrative purposes only and should be determined experimentally.
Mandatory Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound in aqueous solutions.
References
Avoiding byproduct formation in 6-Hydroxy-2-naphthaleneacetic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 6-Hydroxy-2-naphthaleneacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that minimizes isomeric byproducts?
A1: A widely used and effective method involves a two-step process starting from 6-methoxy-2-acetonaphthone. The first step is a haloform reaction to form 6-methoxy-2-naphthaleneacetic acid, followed by demethylation to yield the final product, this compound. This route is generally preferred as it avoids the formation of positional isomers on the naphthalene ring, a common issue in methods like the direct carboxylation of β-naphthol.
Q2: What are the primary byproducts to watch for in the haloform reaction of 6-methoxy-2-acetonaphthone?
A2: The primary byproduct of concern is the unreacted starting material, 6-methoxy-2-acetonaphthone. Incomplete reaction can also lead to the formation of trihalomethyl intermediate species that have not fully hydrolyzed. Additionally, side reactions on the naphthalene ring are possible under harsh alkaline conditions, though less common.
Q3: How can I avoid the formation of the 3-hydroxy-2-naphthoic acid isomer?
A3: The formation of 3-hydroxy-2-naphthoic acid is a known issue in the Kolbe-Schmidt reaction, which involves the direct carboxylation of potassium 2-naphthoxide.[1][2] To avoid this, it is recommended to use a synthesis pathway where the position of the carboxylic acid group is predetermined, such as the haloform reaction of 6-substituted-2-acetonaphthone.
Q4: What is the purpose of the demethylation step, and what are the potential pitfalls?
A4: The demethylation step is crucial for converting the intermediate, 6-methoxy-2-naphthaleneacetic acid, to the final desired product, this compound. A common pitfall is incomplete demethylation, leaving unreacted starting material. The choice of demethylating agent and reaction conditions is critical to ensure a high conversion rate without degrading the naphthalene ring.
Troubleshooting Guides
Issue 1: Low Yield in the Haloform Reaction Step
| Potential Cause | Troubleshooting Action |
| Inadequate reaction temperature | The haloform reaction is temperature-sensitive. Ensure the reaction is maintained within the optimal temperature range, typically between 40-50°C, to facilitate the reaction without promoting side reactions.[3] |
| Insufficient amount of halogenating agent | A stoichiometric excess of the halogenating agent (e.g., sodium hypochlorite) is necessary to drive the reaction to completion. A typical molar ratio of 6-methoxy-2-acetonaphthone to halogen is 1:2.0 to 1:8.0.[3] |
| Improper pH control | The reaction requires alkaline conditions. Monitor and maintain the pH of the reaction mixture to ensure it remains sufficiently basic for the haloform reaction to proceed efficiently. |
| Poor mixing | Inadequate agitation can lead to localized reagent concentrations and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction. |
Issue 2: Incomplete Demethylation
| Potential Cause | Troubleshooting Action |
| Ineffective demethylating agent | The choice of demethylating agent is critical. Strong acids like hydrobromic acid in acetic acid are commonly used.[3] Ensure the agent is of high purity and appropriate concentration. |
| Insufficient reaction time or temperature | Demethylation can be a slow process. The reaction may need to be refluxed for several hours (e.g., >10 hours) to ensure completion.[3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Presence of water | For some demethylation reactions, the presence of water can be detrimental. Ensure all reagents and solvents are appropriately dried if required by the specific protocol. |
Experimental Protocols
Synthesis of 6-methoxy-2-naphthaleneacetic acid via Haloform Reaction
This protocol is adapted from a patented procedure.[3]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, add 25g of 6-methoxy-2-acetonaphthone and 17g of sodium hydroxide.
-
Addition of Halogenating Agent: To this mixture, add 380g of a sodium hypochlorite solution (10% content).
-
Reaction Conditions: Heat the mixture to 45°C and maintain this temperature for 12 hours with continuous stirring.
-
Workup: After the reaction is complete, cool the mixture to below 10°C and stir for at least 30 minutes. Filter the resulting solid.
-
Purification: Wash the filter cake with 100mL of water and dry to obtain the crude product. Recrystallize the crude product from a mixture of ethanol (105g) and DMF (14g) to yield purified 2-methoxy-6-naphthoic acid.
Demethylation of 6-methoxy-2-naphthaleneacetic acid
This protocol is adapted from a patented procedure.[3]
-
Reaction Setup: In a 250mL three-necked flask, combine 20.5g of 2-methoxy-6-naphthoic acid, 100g of hydrobromic acid (48% content), and 20g of acetic acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 95°C) and maintain for over 10 hours.
-
Workup: Cool the reaction mixture to below 10°C and stir for at least 30 minutes before filtering to collect the solid.
-
Purification: Dissolve the collected solid in 100mL of a 10% sodium hydroxide solution. Extract this alkaline solution with n-butyl acetate (3 x 40mL). Acidify the aqueous layer to precipitate the product.
-
Final Product: Filter the precipitate, dry, and recrystallize from a mixture of ethanol (100g) and water (50g) to obtain pure 6-hydroxy-2-naphthoic acid.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound from 6-methoxy-2-acetonaphthone, highlighting the target product and a potential byproduct from an alternative route.
Caption: Synthetic pathways for this compound.
The following workflow provides a visual guide to troubleshooting low yields in the haloform reaction step.
Caption: Troubleshooting workflow for the haloform reaction.
References
- 1. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 2. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 3. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Hydroxy-2-naphthaleneacetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-2-naphthaleneacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A common and effective strategy involves a multi-step synthesis starting from readily available 2-methoxynaphthalene. This pathway typically includes:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 6-position of 2-methoxynaphthalene.
-
Willgerodt-Kindler Reaction: Conversion of the 2-acetyl group into a thioamide, which is then hydrolyzed to the corresponding acetic acid.
-
Demethylation: Cleavage of the methyl ether to yield the final 6-hydroxy product.
Another potential route is the Arndt-Eistert homologation of 6-hydroxy-2-naphthoic acid, which extends the carboxylic acid by one carbon.[1][2][3][4][5]
Q2: What is a critical intermediate in the synthesis of this compound?
A2: 6-Methoxy-2-naphthaleneacetic acid is a key intermediate when following the synthetic route starting from 2-methoxynaphthalene.[6][7][8] The successful synthesis and purification of this intermediate are crucial for obtaining a high yield and purity of the final product. It is also a known metabolite of the drug Nabumetone.[9]
Q3: Are there any safety concerns with the proposed synthetic routes?
A3: Yes, several safety precautions should be taken:
-
Friedel-Crafts Acylation: Aluminum chloride is a hazardous substance that reacts violently with water. The reaction should be carried out under anhydrous conditions and in a well-ventilated fume hood.
-
Willgerodt-Kindler Reaction: This reaction often uses sulfur and morpholine at high temperatures, which can generate flammable and toxic hydrogen sulfide gas. Proper quenching procedures and ventilation are essential.
-
Demethylation: Reagents like boron tribromide or hydrobromic acid are corrosive and toxic. Handle these reagents with appropriate personal protective equipment (PPE).
-
Arndt-Eistert Homologation: This reaction traditionally uses diazomethane, which is explosive and toxic. Safer alternatives like trimethylsilyldiazomethane are available and recommended.[3][4]
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation of 2-Methoxynaphthalene
| Potential Cause | Troubleshooting Suggestion |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous aluminum chloride and a dry solvent. |
| Incorrect reaction temperature | The temperature can influence the regioselectivity of the acylation. Lower temperatures may favor the 1-acetyl product, while higher temperatures can lead to side reactions. Maintain the recommended temperature range for the specific protocol. |
| Insufficient amount of catalyst | Use a stoichiometric amount or a slight excess of aluminum chloride as it complexes with both the starting material and the product. |
| Poor quality of reagents | Use freshly opened or purified reagents. The purity of 2-methoxynaphthalene and acetyl chloride is critical. |
Problem 2: Incomplete Willgerodt-Kindler Reaction
| Potential Cause | Troubleshooting Suggestion |
| Low reaction temperature | This reaction typically requires high temperatures (refluxing morpholine). Ensure the reaction reaches and maintains the necessary temperature. |
| Insufficient reaction time | The reaction can be slow. Monitor the reaction progress by TLC and allow for sufficient time for completion. |
| Impure starting material | Ensure the 2-acetyl-6-methoxynaphthalene is of high purity. |
| Hydrolysis step is inefficient | The hydrolysis of the intermediate thioamide requires strong acidic or basic conditions. Ensure the hydrolysis conditions are appropriate and the reaction is heated for a sufficient duration. |
Problem 3: Incomplete Demethylation of 6-Methoxy-2-naphthaleneacetic acid
| Potential Cause | Troubleshooting Suggestion |
| Choice of demethylating agent | Different ether cleavage reagents have varying effectiveness. Boron tribromide (BBr₃) is highly effective but harsh. Other options include hydrobromic acid (HBr) or trimethylsilyl iodide (TMSI). The choice depends on the presence of other functional groups. |
| Insufficient reagent | Use a sufficient excess of the demethylating agent to ensure complete reaction. |
| Reaction temperature and time | Some demethylation reactions require elevated temperatures and prolonged reaction times. Monitor the reaction by TLC to determine the optimal conditions. |
| Work-up procedure | Ensure proper quenching of the demethylating agent and careful extraction to isolate the product. |
Experimental Protocols
Synthesis of 2-Acetyl-6-methoxynaphthalene (Friedel-Crafts Acylation)
-
To a stirred solution of 2-methoxynaphthalene (1 eq.) in a dry solvent (e.g., nitrobenzene or dichloromethane) under an inert atmosphere, add anhydrous aluminum chloride (1.2-1.5 eq.) portion-wise at 0-5 °C.
-
Slowly add acetyl chloride (1.1 eq.) to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 6-Methoxy-2-naphthaleneacetic acid (Willgerodt-Kindler Reaction)
-
A mixture of 2-acetyl-6-methoxynaphthalene (1 eq.), sulfur (2-3 eq.), and morpholine (4-5 eq.) is heated to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
The intermediate thioamide can be isolated by filtration or extraction.
-
Hydrolyze the thioamide by refluxing with a strong acid (e.g., concentrated HCl) or base (e.g., aqueous NaOH) for several hours.
-
Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Synthesis of this compound (Demethylation)
-
Dissolve 6-methoxy-2-naphthaleneacetic acid (1 eq.) in a dry solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to the recommended temperature for the chosen reagent (e.g., -78 °C for BBr₃).
-
Slowly add the demethylating agent (e.g., BBr₃, 2-3 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Arndt-Eistert Homologation | Ambeed [ambeed.com]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Buy (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid | 57351-00-5 [smolecule.com]
- 7. GSRS [precision.fda.gov]
- 8. prepchem.com [prepchem.com]
- 9. 6-Methoxy-2-naphthaleneacetic Acid-d3 (Desmethyl Naproxen-d3) [lgcstandards.com]
Troubleshooting inconsistent results in experiments with 6-Hydroxy-2-naphthaleneacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with 6-Hydroxy-2-naphthaleneacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C12H10O3.[1] It is recognized primarily as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[2]
Q2: What is the expected biological activity of this compound?
This compound is considered an inactive metabolite of Nabumetone.[2] The primary active metabolite of Nabumetone is 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3] Therefore, this compound itself is not expected to exhibit significant anti-inflammatory or other biological activity.
Q3: How should I dissolve this compound?
As a naphthalene-based acetic acid, its solubility in aqueous solutions is expected to be low. It is generally recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which can then be diluted in your aqueous experimental medium.[2] Gentle warming and sonication can aid in dissolution.
Q4: What are the recommended storage conditions for this compound?
To ensure stability, it is advisable to store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For solutions, especially in organic solvents, storage at -20°C is recommended to minimize degradation.
Troubleshooting Guides
Inconsistent experimental results with this compound can arise from various factors, from incorrect assumptions about its biological activity to issues with its preparation and handling.
Issue 1: Unexpected Biological Activity Observed
If you are observing a biological effect in your experiments, it is crucial to consider the purity of your compound.
Potential Cause:
-
Contamination with Active Metabolites: The most likely cause of unexpected activity is the presence of the active metabolite of Nabumetone, 6-methoxy-2-naphthylacetic acid (6-MNA), as an impurity.
Troubleshooting Steps:
-
Verify Compound Purity: The purity of your this compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Use a Fresh, High-Purity Batch: If contamination is suspected, obtain a new batch of the compound from a reputable supplier with a certificate of analysis confirming its purity.
-
Include Proper Controls: Run parallel experiments with the vehicle (solvent) alone and, if possible, with a certified pure standard of 6-methoxy-2-naphthylacetic acid as a positive control to confirm if the observed effects are due to contamination.
Experimental Workflow for Purity Assessment
Issue 2: Lack of Expected Biological Activity
If you are not observing an anticipated biological effect, it is important to reconsider the compound's known biological role.
Potential Cause:
-
Compound is Biologically Inactive: As documented in the literature, this compound is an inactive metabolite.[2]
Troubleshooting Steps:
-
Review the Literature: Confirm the known biological activity of this compound from reliable scientific sources.
-
Use a Positive Control: Include the active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), in your experimental setup as a positive control to ensure that your assay is capable of detecting the expected biological response.
-
Re-evaluate Experimental Hypothesis: Based on the evidence that this compound is inactive, you may need to revise your experimental design or hypothesis.
Logical Relationship of Nabumetone Metabolism
Issue 3: Compound Precipitation or Inconsistent Solubilization
Inconsistent results can often be traced back to improper preparation of the test compound.
Potential Causes:
-
Low Aqueous Solubility: The compound has limited solubility in water-based media.
-
Incorrect Solvent Choice: The chosen solvent is not optimal for this compound.
-
Precipitation upon Dilution: The compound precipitates out of solution when the stock is added to the aqueous experimental medium.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) to minimize the volume of solvent added to your final experimental medium.
-
Slow Dilution with Agitation: Add the stock solution to your aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent immediate precipitation.
-
Consider pH Adjustment: For acidic compounds, adjusting the pH of the aqueous medium may improve solubility.
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the final medium.
General Troubleshooting Workflow for Inconsistent Results
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H10O3 | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| IUPAC Name | 2-(6-hydroxynaphthalen-2-yl)acetic acid | [1] |
| Appearance | Pink to Light Purple Solid | |
| Storage Temperature | Refrigerator |
Table 2: Recommended Solvents for Naphthalene-Based Acetic Acids
| Solvent | Preparation Notes | Final Concentration in Media |
| DMSO | Prepare a high-concentration stock solution (e.g., 10-50 mM). | Typically ≤ 0.1% to avoid solvent-induced artifacts. |
| Ethanol | Can be used as an alternative to DMSO. | Typically ≤ 0.1%. |
| 1 N NaOH | Can be used to create a more soluble salt of the acidic compound. Neutralize with HCl before final dilution. | Varies depending on experimental needs. |
Experimental Protocols
While specific experimental protocols for this compound are not widely published due to its inactive nature, the following general protocol for preparing a test solution can be adapted.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 2.02 mg of this compound.
-
Add Solvent: Add 1 mL of high-purity DMSO to the solid compound.
-
Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: For experiments, dilute the stock solution into your cell culture medium or buffer to the desired final concentration. Ensure the final DMSO concentration is below the tolerance level of your experimental system.
References
Technical Support Center: Stability of 6-Hydroxy-2-naphthaleneacetic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of 6-Hydroxy-2-naphthaleneacetic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is losing activity in my multi-day cell culture experiment. What could be the cause?
A1: Loss of activity over time is a strong indicator of compound degradation. As a phenolic compound, this compound is susceptible to degradation in typical cell culture conditions (37°C, neutral to slightly alkaline pH). The primary cause is likely oxidation, which can be accelerated by factors such as exposure to light, dissolved oxygen, and the presence of metal ions in the culture medium. This oxidation can lead to the formation of inactive byproducts and reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can further impact your cells.[1]
Q2: I observe a yellowing or browning of my cell culture medium after adding this compound. What does this signify?
A2: A color change in the medium is a visual cue for the oxidation of phenolic compounds. This indicates that the this compound is degrading, leading to a reduced effective concentration of the active compound and the generation of potentially confounding byproducts.
Q3: How can I confirm if my this compound is degrading in the cell culture medium?
A3: The most reliable method is to perform a stability study. This involves incubating the compound in your cell-free culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂) and measuring its concentration at different time points (e.g., 0, 4, 8, 24, 48 hours). Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to quantify the remaining parent compound. A significant decrease in concentration over time confirms instability.
Q4: What are the potential degradation products of this compound, and how might they affect my experiment?
A4: While specific degradation products for this compound are not extensively documented in the context of cell culture, based on the degradation of the related compound 2-naphthol, potential byproducts could include quinones and other oxidized species.[2][3][4] A significant consequence of the oxidation of phenolic compounds in cell culture media is the generation of hydrogen peroxide (H₂O₂).[1] H₂O₂ can act as a signaling molecule, affecting various cellular pathways, including those involved in inflammation and cell growth, which could confound your experimental results.[1][5][6][7][8]
Q5: Are there any general handling and storage practices to minimize degradation of this compound?
A5: Yes. Proper handling is crucial.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable, high-purity solvent like DMSO. Store these stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light Protection: this compound, like other naphthol derivatives, is likely light-sensitive.[9] Protect stock solutions and media containing the compound from light by using amber vials or wrapping containers in foil.
-
Fresh Preparations: Prepare working solutions fresh for each experiment by diluting the stock solution into the cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound.
| Potential Cause | Troubleshooting Action |
| Compound Degradation | Perform a stability study as described in the FAQs and the detailed protocol below. If degradation is confirmed, consider the solutions in Issue 2. |
| Precipitation | Visually inspect the media for any precipitate after adding the compound. If precipitation is suspected, determine the compound's solubility in your specific cell culture medium. Consider lowering the final concentration or optimizing the dilution method (e.g., pre-warming the medium). |
| Binding to Plasticware or Serum Proteins | Use low-protein-binding plates and tips. To assess binding, run a control experiment without cells and measure the compound concentration in the medium over time. |
Issue 2: Confirmed degradation of this compound in the culture medium.
| Solution | Description |
| Frequent Media Changes | Replace the culture medium with freshly prepared medium containing this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration. |
| Use of Antioxidants | Co-incubate with an antioxidant to protect the compound from oxidation. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose. |
| Use of Chelating Agents | Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the medium. EDTA will sequester metal ions that can catalyze the oxidation of your compound. |
| Adjust Experimental Design | If feasible, shorten the duration of the experiment to minimize the impact of degradation. |
Quantitative Data Summary
The following table summarizes the efficacy of common antioxidants in preventing the degradation of phenolic compounds. While specific data for this compound is not available, this provides a general guideline for experimental design.
| Antioxidant | Typical Concentration Range | Efficacy in Preventing Phenolic Compound Oxidation | Reference |
| Ascorbic Acid (Vitamin C) | 50 - 200 µM | High | [10] |
| Trolox (Vitamin E analog) | 50 - 200 µM | High | General Knowledge |
| N-acetylcysteine (NAC) | 1 - 10 mM | Moderate to High | General Knowledge |
| Glutathione (GSH) | 1 - 5 mM | Moderate | [10] |
Note: The optimal concentration of the antioxidant should be determined empirically for your specific cell line and experimental conditions to ensure it is not cytotoxic.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: Warm your complete cell culture medium to 37°C. Spike the pre-warmed medium with the stock solution to achieve the final working concentration you use in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), and process it as described in the "Sample Processing" section below. This will serve as your 100% reference.
-
Incubation: Aliquot the remaining spiked medium into sterile microcentrifuge tubes for each time point (e.g., 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Processing: To quench any potential enzymatic degradation and precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile or methanol. Vortex the sample and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Interpretation: Plot the percentage of the remaining compound against time. A significant decrease in concentration indicates instability. You can also calculate the half-life (t₁/₂) of the compound in your medium.
Protocol 2: Evaluating the Effectiveness of Antioxidants
Objective: To assess the ability of an antioxidant to prevent the degradation of this compound in cell culture medium.
Procedure:
-
Follow the same procedure as in Protocol 1.
-
In parallel, prepare another set of spiked media that also contains the antioxidant you wish to test (e.g., 100 µM Ascorbic Acid).
-
Incubate and collect samples at the same time points for both the antioxidant-containing and control groups.
-
Analyze the concentration of this compound in all samples.
-
Data Interpretation: Compare the degradation profile of this compound in the presence and absence of the antioxidant. A slower rate of degradation in the antioxidant-treated group indicates a protective effect.
Visualizations
References
- 1. Hydrogen peroxide mediates pro-inflammatory cell-to-cell signaling: a new therapeutic target for inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Metabolic H2O2 Generation: REDOX SIGNALING AND OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Hydrogen Peroxide-induced Cell Death in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 6-Hydroxy-2-naphthaleneacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 6-Hydroxy-2-naphthaleneacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The large-scale synthesis of this compound is not extensively detailed in publicly available literature, as it is the active metabolite of the drug Nabumetone. However, the synthesis can be inferred from the preparation of its precursors and related compounds. The most common precursor is 6-Hydroxy-2-naphthoic acid, which is then converted to the final product. The synthesis of 6-Hydroxy-2-naphthoic acid is typically achieved via the Kolbe-Schmitt reaction of the potassium salt of 2-naphthol.
Q2: What is the significance of this compound?
A2: this compound is the primary active metabolite of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). After oral administration, Nabumetone is metabolized in the liver to form this compound, which is a potent inhibitor of the cyclooxygenase (COX) enzymes, responsible for its anti-inflammatory, analgesic, and antipyretic effects.[1]
Q3: What are the main challenges in the synthesis of the precursor, 6-Hydroxy-2-naphthoic acid?
A3: The primary challenges in the synthesis of 6-Hydroxy-2-naphthoic acid via the Kolbe-Schmitt reaction include:
-
Isomer Formation: The formation of the undesired 3-hydroxy-2-naphthoic acid isomer is a significant issue. Reaction conditions must be carefully controlled to maximize the yield of the desired 6-hydroxy isomer.
-
Tar Formation: At higher temperatures (280°C and above), the reaction can lead to the formation of tars, which complicates purification and reduces the overall yield.
-
Reaction Conditions: The process requires elevated temperatures (typically 170-230°C) and pressures, which can be challenging to manage on a large scale.[2]
Troubleshooting Guides
Issue 1: Low Yield of 6-Hydroxy-2-naphthoic acid in the Kolbe-Schmitt Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | At temperatures below 255°C, the formation of 3-hydroxy-2-naphthoic acid is favored. Ensure the reaction temperature is maintained between 255°C and 280°C. | Increased yield of the desired 6-hydroxy-2-naphthoic acid. |
| Incorrect Pressure | Pressures below 40 psi can lead to a decreased yield of 6-hydroxy-2-naphthoic acid. Conversely, pressures above 60 psi can favor the formation of the 3-hydroxy isomer. Maintain the pressure between 40 and 60 psi. | Optimized ratio of 6-hydroxy to 3-hydroxy-2-naphthoic acid. |
| Incomplete Dehydration | The presence of water can negatively impact the reaction. Ensure the potassium 2-naphthoxide is essentially anhydrous before introducing carbon dioxide. | Improved reaction efficiency and yield. |
| Insufficient Reaction Time | The rearrangement from the initially formed 3-hydroxy isomer to the 6-hydroxy isomer takes time. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature and pressure. | Maximized conversion to the desired product. |
Issue 2: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Isomeric Impurities | The presence of the 3-hydroxy isomer can make purification difficult. Recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., ethanol, ether) and water, can be effective. The use of activated carbon during this process can also help remove colored impurities. | Increased purity of the final product. |
| Formation of Esters during Purification | 6-Hydroxy-2-naphthoic acid can form esters with lower alcohols during recrystallization, leading to product loss. Consider using alternative purification techniques such as resin adsorption or crystallization at controlled temperatures and pressures to minimize ester formation. | Reduced product loss and higher purity. |
| Residual Starting Materials or Reagents | Ensure complete reaction and proper work-up procedures to remove unreacted starting materials and reagents. Washing the crude product with appropriate solvents can help remove these impurities. | A cleaner product that is easier to purify further. |
Experimental Protocols
Synthesis of 6-Hydroxy-2-naphthoic acid via the Kolbe-Schmitt Reaction
This protocol is based on a patented process and should be adapted and optimized for specific laboratory and scale-up conditions.
Materials:
-
2-hydroxynaphthalene
-
Potassium hydroxide
-
Carbon dioxide
-
Nitrogen
-
Hydrochloric acid (or other suitable acid for acidification)
-
Organic solvent (e.g., isopropylnaphthalene for washing)
-
Water
Procedure:
-
Form a mixture of 2-hydroxynaphthalene and a potassium base (e.g., potassium hydroxide) in a pressure reactor, using about 0.8 to 1.2 moles of 2-hydroxynaphthalene per equivalent of potassium base.
-
Dehydrate the mixture by heating under a nitrogen atmosphere until distillation of water ceases and the temperature rises.
-
Cool the mixture slightly and then introduce carbon dioxide into the dehydrated mixture at a pressure of about 20 to 90 psi while agitating.
-
Heat the agitated mixture to a temperature between 255°C and 280°C.
-
Maintain the reaction at this temperature and pressure until the ratio of 6-hydroxy-2-naphthoic acid to 3-hydroxy-2-naphthoic acid in the reaction mixture is at least 2.
-
Cool the reaction mixture and dissolve it in water.
-
Wash the aqueous solution with an organic solvent like isopropylnaphthalene to remove non-acidic impurities.
-
Acidify the aqueous phase with an acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 4.8 to 5.2 to precipitate the product.
-
Cool the slurry and filter to collect the crude 6-hydroxy-2-naphthoic acid.
-
Wash the filter cake with water and dry to obtain the final product.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 6-Hydroxy-2-naphthoic acid
| Temperature (°C) | Pressure (psi) | Reaction Time (hours) | Yield of 6-hydroxy-2-naphthoic acid (%) | Yield of 3-hydroxy-2-naphthoic acid (%) | Reference |
| 230 ± 5 | - | 18.5 | 19.5 | 37.6 | [3] |
| < 255 | 60 | 16 | 15.5 | 53.6 | [4] |
| 270 | 60 | - | 54 (theoretical) | - | [4] |
Visualizations
Caption: Workflow for the synthesis and purification of 6-Hydroxy-2-naphthoic acid.
Caption: Troubleshooting logic for low yield in 6-Hydroxy-2-naphthoic acid synthesis.
References
6-Hydroxy-2-naphthaleneacetic acid storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage, handling, and use of 6-Hydroxy-2-naphthaleneacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] Keep the container tightly closed to prevent moisture absorption and contamination.[2][3][4] Some suppliers recommend refrigeration.[4]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes a lab coat, chemical-resistant gloves (such as nitrile), and splash goggles or safety glasses with side shields.[5][6] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[4]
Q3: What are the primary hazards associated with this compound?
A3: this compound is harmful if swallowed and causes skin and serious eye irritation.[4][7] It may also cause respiratory irritation.[4][7]
Q4: How should I prepare a stock solution of this compound?
A4: Due to its limited solubility in water, it is advisable to prepare stock solutions in an organic solvent such as DMSO or ethanol.[3][7][8] Ensure the final concentration of the organic solvent in your experimental medium is low (typically less than 0.1%) to avoid solvent-induced toxicity.[7]
Q5: What is the stability of this compound in solution?
A5: The stability of this compound in solution can be influenced by factors such as pH, light, and temperature. For cell culture experiments, it is recommended to prepare fresh solutions or conduct stability studies under your specific experimental conditions. A related compound, nabumetone, is susceptible to hydrolytic degradation under acidic conditions.[7] It is advisable to maintain the pH of stock solutions and culture medium within a stable physiological range (typically 7.2-7.4).[7]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Media
-
Possible Cause: this compound has low aqueous solubility.[7] The concentration in your aqueous medium may have exceeded its solubility limit.
-
Solution:
-
Optimize Solvent: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in the aqueous medium is minimal (e.g., <0.1%) to prevent solvent toxicity and precipitation.[7]
-
pH Adjustment: The solubility of similar compounds can be pH-dependent.[3] Cautiously adjust the pH of your final solution to see if it improves solubility, being mindful of the pH stability of your experimental system.
-
Gentle Warming: In some cases, gentle warming and sonication can aid in dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Issue 2: Inconsistent or No Biological Activity in Cell-Based Assays
-
Possible Cause 1: The compound may have degraded in the cell culture medium over the course of the experiment.
-
Solution 1:
-
Monitor Compound Concentration: If possible, use an analytical method like HPLC to determine the concentration of this compound in your culture supernatant at different time points.[7]
-
Replenish Medium: Based on its stability, you may need to replenish the medium with a freshly prepared compound at regular intervals to maintain the desired concentration.[7]
-
-
Possible Cause 2: The cells being used may not have the necessary metabolic enzymes to convert the compound to a more active form, or they may rapidly metabolize it into an inactive form. This compound is a metabolite of Nabumetone.[4][5]
-
Solution 2:
-
Characterize Cell Line Metabolism: If not already known, investigate the metabolic capabilities of your cell line, particularly concerning cytochrome P450 enzymes.[7]
-
Directly Use Active Metabolites: If you suspect your compound is a pro-drug, consider using its known active metabolites in your experiments.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₀O₃ | [9] |
| Molecular Weight | 202.21 g/mol | [6][9] |
| Appearance | Pink to Light Purple Solid | [4] |
| Storage Temperature | Refrigerator | [4] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [3][8] |
Experimental Protocols
General Protocol for Assessing Anti-inflammatory Activity (COX Inhibition) in a Cell-Based Assay
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and concentrations should be optimized for your particular experimental setup.
-
Cell Culture:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates) at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Treatment and Stimulation:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include appropriate controls: a vehicle control (medium with DMSO only) and a positive control (a known COX inhibitor like indomethacin).
-
Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours).
-
Induce an inflammatory response by adding a stimulating agent such as lipopolysaccharide (LPS) at an optimized concentration.
-
-
Incubation and Sample Collection:
-
Incubate the plates for a period sufficient to allow for the production of prostaglandins (e.g., 18-24 hours).
-
After incubation, collect the cell culture supernatant for analysis.
-
-
Analysis of Prostaglandin E2 (PGE2) Levels:
-
Measure the concentration of PGE2 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the COX enzyme activity is inhibited).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent biological activity.
Caption: General experimental workflow for COX inhibition assay.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of Nabumetone and its Active Metabolite, 6-Methoxy-2-Naphthaleneacetic Acid (6-MNA), in Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and its principal active metabolite, 6-methoxy-2-naphthaleneacetic acid (6-MNA). It is crucial to understand that Nabumetone is a prodrug, which is pharmacologically inactive until it undergoes hepatic biotransformation to 6-MNA. Therefore, the therapeutic effects of Nabumetone are directly attributable to 6-MNA. This guide will delve into the comparative efficacy of both compounds, supported by experimental data, and provide detailed methodologies for key experimental protocols.
Mechanism of Action: A Prodrug and its Active Metabolite
Nabumetone is a non-acidic prodrug that is rapidly metabolized in the liver to its active form, 6-MNA.[1][2][3] This conversion is a key aspect of its pharmacological profile. The anti-inflammatory, analgesic, and antipyretic properties of Nabumetone are exerted by 6-MNA through the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever. 6-MNA shows preferential inhibition of COX-2, the isoform of the enzyme that is induced during inflammation, over COX-1, which is involved in maintaining the gastric mucosa and platelet function.[4][5] Nabumetone itself is a weak inhibitor of COX enzymes.[6]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data comparing the in vitro and in vivo efficacy of Nabumetone and its active metabolite, 6-MNA.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| 6-MNA | 149 | 230 | 0.65 | [7] |
| Nabumetone | Weak Inhibitor | Weak Inhibitor | - | [6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower COX-1/COX-2 ratio suggests a preference for COX-1 inhibition, while a higher ratio indicates COX-2 selectivity.
Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model (Rat)
| Treatment | Route of Administration | Effect on Paw Edema | Effect on Paw Exudate PGE2 | Reference |
| Nabumetone | Oral | Effective anti-inflammatory activity | Significant inhibition | [8][9] |
| 6-MNA | Intravenous | Effective anti-inflammatory activity | Significant inhibition | [8][9] |
PGE2: Prostaglandin E2, a key inflammatory mediator.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of a compound.[10][11]
Methodology:
-
Animal Model: Male or female Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (Nabumetone or 6-MNA) or vehicle (for the control group) is administered, typically orally or intraperitoneally, at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group. The levels of prostaglandins (e.g., PGE2) in the paw exudate can also be measured to assess the inhibition of the COX pathway.[8][9]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This in vitro assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (Nabumetone or 6-MNA) at various concentrations is pre-incubated with the COX enzyme in a suitable buffer.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The amount of prostaglandin (commonly PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.[12][13][14]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined for both COX-1 and COX-2. The ratio of IC50 (COX-1/COX-2) is calculated to determine the selectivity of the compound.
Visualizations
Caption: Metabolic activation of Nabumetone to 6-MNA.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Inhibition of the COX pathway by 6-MNA.
Conclusion
The efficacy of Nabumetone as an anti-inflammatory agent is entirely dependent on its conversion to its active metabolite, 6-MNA. While Nabumetone itself demonstrates weak inhibitory activity on COX enzymes, 6-MNA is a potent inhibitor, showing a preference for COX-2. In vivo studies have confirmed that the administration of the prodrug Nabumetone leads to effective anti-inflammatory activity, which is comparable to the direct administration of 6-MNA. This prodrug strategy may contribute to a favorable gastrointestinal safety profile compared to some other NSAIDs. For researchers and drug development professionals, understanding this metabolic activation is key to interpreting preclinical and clinical data and for the design of future anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. [Properties and features of nabumetone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. palliativedrugs.org [palliativedrugs.org]
- 6. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and gastrointestinal effects of nabumetone or its active metabolite, 6MNA (6-methoxy-2-naphthylacetic acid): comparison with indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiinflammatory and gastrointestinal effects of nabumetone or its active metabolite, 6-methoxy-2-naphthylacetic acid (6MNA). Comparative studies with indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Analysis of the Biological Activities of 6-Hydroxy-2-naphthaleneacetic acid and 6-MNA
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), understanding the activity of metabolic derivatives is crucial for drug development and application. This guide provides a detailed comparison of the biological activities of 6-Hydroxy-2-naphthaleneacetic acid and its closely related compound, 6-methoxy-2-naphthylacetic acid (6-MNA). This analysis is based on available experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.
Overview of Biological Activity
6-methoxy-2-naphthylacetic acid (6-MNA) is the principal active metabolite of the prodrug nabumetone.[1][2][3] Its anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to its function as a potent inhibitor of cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2.[2][3] The inhibition of COX-2 is a key mechanism in reducing inflammation and pain.
Conversely, this compound is a metabolite of 6-MNA.[1] Current research characterizes this compound as an inactive metabolite, indicating it does not significantly contribute to the anti-inflammatory effects observed with nabumetone administration.[1]
Quantitative Comparison of COX Inhibition
The primary mechanism of action for 6-MNA is the inhibition of COX-1 and COX-2 enzymes. The following table summarizes the available quantitative data on the inhibitory activity of both compounds.
| Compound | Target Enzyme | IC50 (µM) | Potency |
| 6-MNA | COX-1 | 0.8 | Potent Inhibitor |
| COX-2 | 0.1 | Potent Inhibitor | |
| This compound | COX-1 | Inactive | Negligible Activity |
| COX-2 | Inactive | Negligible Activity |
Data sourced from Cryer and Feldman (1998).
Metabolic Pathway
The metabolic conversion of the prodrug nabumetone to its active and subsequent inactive metabolites is a key aspect of its pharmacological profile.
Caption: Metabolic pathway of Nabumetone.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is a standard method for evaluating the activity of NSAIDs. A common in vitro method is the whole blood assay.
Cyclooxygenase (COX) Inhibition Whole Blood Assay
This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE2) and thromboxane B2 (TXB2), which are products of COX-1 and COX-2 activity, respectively.
-
Blood Collection: Fresh human blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Compound Incubation: Aliquots of whole blood are incubated with various concentrations of the test compounds (e.g., 6-MNA, this compound) or a vehicle control.
-
COX-1 Activity Measurement: To measure COX-1 activity, the blood samples are allowed to clot, which triggers platelet activation and subsequent TXB2 production.
-
COX-2 Activity Measurement: To measure COX-2 activity, the blood samples are incubated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme, followed by measurement of PGE2 production.
-
Quantification: The levels of TXB2 and PGE2 in the plasma or serum are quantified using enzyme-linked immunosorbent assays (ELISA).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is calculated as the IC50 value.
Caption: Workflow for COX Inhibition Assay.
Conclusion
The available evidence clearly indicates that 6-methoxy-2-naphthylacetic acid (6-MNA) is the biologically active metabolite of nabumetone, demonstrating potent inhibitory activity against both COX-1 and COX-2 enzymes. In contrast, this compound is an inactive metabolite with negligible ability to inhibit these key enzymes involved in the inflammatory pathway. This distinction is fundamental for researchers engaged in the study of NSAIDs and the development of new anti-inflammatory agents.
References
A Comparative Guide to the Anti-inflammatory Activity of 6-Hydroxy-2-naphthaleneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 6-Hydroxy-2-naphthaleneacetic acid against other common non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is based on established in vitro and in vivo experimental models to validate its therapeutic potential.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. Therefore, data for its close structural analog and the active metabolite of the drug Nabumetone, 6-methoxy-2-naphthylacetic acid (6-MNA), is used as a surrogate for comparative purposes.[1] This relationship is noted throughout the guide.
In Vitro Anti-inflammatory Activity
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. A comparison of the 50% inhibitory concentration (IC50) values for COX-1 and COX-2 provides a measure of a compound's potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| 6-Methoxy-2-naphthylacetic acid (6-MNA) | 149 | 230 | 0.65 |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Naproxen | ~5.6 | ~0.18 | ~31.1 |
Data compiled from multiple sources.[1][2][3][4]
Interpretation of Data: A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio indicates selectivity; a ratio significantly less than 1 suggests selectivity for COX-1, while a ratio greater than 1 suggests COX-2 selectivity. Based on the data, 6-MNA is a weak inhibitor of both COX isoforms with a slight preference for COX-1.[1] In contrast, Indomethacin is a potent non-selective inhibitor, while Diclofenac shows some selectivity towards COX-2.[1][5]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The diagram below illustrates the central role of COX enzymes in the inflammatory cascade and the mechanism of inhibition by NSAIDs.
Caption: Inhibition of COX-1 and COX-2 by NSAIDs blocks prostaglandin synthesis.
Experimental Protocols
Detailed methodologies for key anti-inflammatory assays are provided below.
In Vitro: Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[6][7]
Principle: When proteins are denatured by heat, they become turbid. The ability of a test compound to prevent this turbidity is a measure of its anti-inflammatory activity.
Procedure:
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of egg albumin (1% solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at various concentrations.[8][9]
-
Control and Blank: A control is prepared using distilled water instead of the test compound. The blank contains only PBS.
-
Incubation: The mixtures are incubated at 37°C for 15-20 minutes.[6][9]
-
Heating: The mixtures are then heated in a water bath at 70°C for 5-15 minutes to induce denaturation.[8]
-
Measurement: After cooling to room temperature, the absorbance (turbidity) of the samples is measured at 660 nm using a spectrophotometer.[6][9]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Caption: Workflow for the in vitro albumin denaturation assay.
In Vivo: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12]
Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling indicates its anti-inflammatory effect.
Procedure:
-
Animal Acclimatization: Rats (e.g., Wistar or Sprague-Dawley) are acclimated for at least one week under standard laboratory conditions.[10]
-
Grouping and Fasting: Animals are divided into groups (e.g., control, standard drug, and test compound groups) and are typically fasted overnight before the experiment.[10]
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.[13][14]
-
Compound Administration: The test compound (this compound) or a standard drug (e.g., Indomethacin, 5 mg/kg) is administered, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[10][13] The control group receives only the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.[13][14]
-
Paw Volume Measurement: The paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13][14]
-
Calculation: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
The available data on the surrogate molecule, 6-methoxy-2-naphthylacetic acid, suggests that this compound likely possesses anti-inflammatory properties, albeit with lower potency compared to established NSAIDs like Indomethacin and Diclofenac. Its non-selective inhibition of both COX-1 and COX-2 is a characteristic shared with many traditional NSAIDs. Further direct investigation into the in vitro and in vivo activities of this compound is warranted to fully elucidate its therapeutic potential and safety profile for drug development.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. jddtonline.info [jddtonline.info]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. researchgate.net [researchgate.net]
- 9. plantarchives.org [plantarchives.org]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Hydroxy-2-naphthaleneacetic Acid and Other Leading NSAIDs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Safety Profiles
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. This guide provides a detailed comparative analysis of 6-Hydroxy-2-naphthaleneacetic acid (6-MNA), the active metabolite of nabumetone, against three widely used NSAIDs: naproxen, ibuprofen, and celecoxib. This comparison focuses on their cyclooxygenase (COX) enzyme selectivity, anti-inflammatory and analgesic potency, and gastrointestinal (GI) safety profiles, supported by experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for 6-MNA and the comparator NSAIDs, providing a clear, quantitative basis for evaluation.
Table 1: Cyclooxygenase (COX) Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound (6-MNA) | 149 | 230 | 0.65 |
| Naproxen | ~5.6 (time-independent) | ~0.18 (time-dependent) | ~0.03 |
| Ibuprofen | 12 | 80 | 0.15 |
| Celecoxib | 82 | 6.8 | 12 |
Note: IC50 values can vary between different assay systems. The data presented here are compiled from in vitro human whole blood or purified enzyme assays for comparability.
Table 2: In Vivo Efficacy and Gastrointestinal Toxicity
| Compound | Anti-inflammatory Activity (Carrageenan Paw Edema ED50, mg/kg) | Analgesic Activity (Acetic Acid Writhing Test ED50, mg/kg) | Gastrointestinal Ulcer Index (Rat Model) |
| This compound (6-MNA) | Effective anti-inflammatory action | Data not directly comparable | Minimal gastric damage |
| Naproxen | ~15 | 24.1 | Significant ulceration observed |
| Ibuprofen | Data not directly comparable | 82.2 | Dose-dependent increase in ulcer index |
| Celecoxib | Data not directly comparable | 94.2 | No significant ulceration at therapeutic doses in healthy mucosa |
Note: ED50 and ulcer index values are dependent on the specific animal model and experimental conditions. The data is presented to illustrate relative potency and toxicity.
Key Insights from the Comparative Data
-
COX Selectivity: Celecoxib demonstrates the highest selectivity for COX-2, which is consistent with its design as a COX-2 specific inhibitor. In contrast, 6-MNA, naproxen, and ibuprofen are non-selective, with varying ratios of COX-1 to COX-2 inhibition. The lower COX-2 selectivity ratio of naproxen and ibuprofen is associated with a higher risk of gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme in the gastric mucosa.
-
Anti-inflammatory and Analgesic Efficacy: While direct ED50 comparisons are challenging due to variations in study designs, all four compounds demonstrate effective anti-inflammatory and analgesic properties. Naproxen and ibuprofen are potent non-selective NSAIDs. Nabumetone, through its active metabolite 6-MNA, also provides effective anti-inflammatory relief.
-
Gastrointestinal Safety: The data strongly suggests a superior gastrointestinal safety profile for 6-MNA and celecoxib compared to naproxen and ibuprofen. Nabumetone's pro-drug nature and the properties of 6-MNA contribute to its reduced gastric toxicity.[1] Celecoxib's COX-2 selectivity is a key factor in its improved GI tolerability, as it spares the gastroprotective functions of COX-1.[2][3] In contrast, naproxen and ibuprofen are associated with a higher incidence of gastric ulcers.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
In Vitro COX Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then further converted to a more stable product like prostaglandin E2 (PGE2) for quantification.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme in a suitable buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined period.
-
The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis: The percentage of inhibition at various concentrations of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.[6]
-
Drug Administration: The test compound is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[7]
-
Data Analysis: The percentage of inhibition of edema for each dose is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group. The ED50, the dose that causes a 50% reduction in edema, is then determined.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the in vivo peripheral analgesic activity of a test compound.
Methodology:
-
Animal Model: Male albino mice are commonly used.
-
Induction of Pain: An intraperitoneal injection of a dilute solution of acetic acid (e.g., 0.6%) is administered to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[8]
-
Drug Administration: The test compound is administered orally or intraperitoneally at various doses, typically 30 minutes before the acetic acid injection.
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing for each dose is calculated by comparing the number of writhes in the treated group to the control group. The ED50, the dose that causes a 50% reduction in writhing, is then calculated.
Gastric Ulcer Index Assessment in Rats
Objective: To evaluate the gastrointestinal toxicity of a test compound.
Methodology:
-
Animal Model: Male Wistar rats are often used.
-
Drug Administration: The test compound is administered orally at various doses for a specified period (e.g., daily for several days).
-
Ulcer Induction: In some models, ulceration is induced by co-administration of a known ulcerogen like indomethacin to assess the protective or exacerbating effects of the test compound. For NSAID-induced ulcer studies, the test compound itself is the ulcerogenic agent.
-
Evaluation of Gastric Mucosa: After the treatment period, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for lesions.
-
Ulcer Scoring: The severity of gastric damage is quantified using an ulcer index. This is often calculated by scoring the number and severity of lesions (e.g., 0 = no lesion, 1 = hyperemia, 2 = small ulcers, 3 = large ulcers, 4 = perforation). The total score for each stomach is the ulcer index.[9]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow described in this guide.
Caption: COX signaling pathway and NSAID inhibition.
References
- 1. [Gastrointestinal tolerance of nonsteroidal anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrointestinal damage induced by celecoxib and rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioequivalence Study of Two Oral Formulations of 6-Hydroxy-2-naphthaleneacetic Acid
This guide provides a comparative analysis of two hypothetical oral formulations of 6-Hydroxy-2-naphthaleneacetic acid, a non-steroidal anti-inflammatory drug (NSAID). The comparison is based on a simulated bioequivalence study designed to meet regulatory standards. This document is intended for researchers, scientists, and professionals in the field of drug development and formulation.
Formulation Details
For the purpose of this guide, we have designated a "Reference" and a "Test" formulation of a 100 mg this compound tablet. The compositions of these hypothetical formulations are detailed below.
Table 1: Composition of Reference and Test Formulations
| Ingredient | Function | Reference Formulation (mg/tablet) | Test Formulation (mg/tablet) |
| This compound | Active Pharmaceutical Ingredient | 100 | 100 |
| Microcrystalline Cellulose | Diluent | 150 | 145 |
| Lactose Monohydrate | Diluent | 80 | 85 |
| Croscarmellose Sodium | Disintegrant | 15 | 15 |
| Povidone K30 | Binder | 10 | 10 |
| Magnesium Stearate | Lubricant | 5 | 5 |
| Total Weight | 360 | 360 |
Bioequivalence Study Protocol
A standard, single-dose, two-period, two-sequence crossover study design was simulated to compare the bioavailability of the Test and Reference formulations in healthy human subjects.
Study Design
A randomized, open-label, two-period crossover study was conducted in 24 healthy adult male volunteers. The subjects were randomly assigned to one of two sequences: receiving the Test formulation in the first period and the Reference formulation in the second, or vice versa. A washout period of seven days separated the two periods.
Pharmacokinetic Analysis
Blood samples were collected at predetermined time intervals following drug administration. The plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method. The key pharmacokinetic parameters—Area Under the Curve (AUC), Peak Plasma Concentration (Cmax), and Time to Peak Plasma Concentration (Tmax)—were calculated for each subject for both formulations.
The bioequivalence between the two formulations was assessed by comparing the 90% confidence intervals (CIs) for the ratio of the geometric means of the pharmacokinetic parameters (Test/Reference). The acceptance criterion for bioequivalence is that the 90% CI for AUC and Cmax must fall within the range of 80% to 125%.
Pharmacokinetic Data Summary
The following table summarizes the hypothetical pharmacokinetic data obtained from the simulated bioequivalence study.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations (n=24)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (Test/Reference) (%) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 4580 ± 950 | 4650 ± 1020 | 98.5 | 92.0% - 105.4% |
| AUC0-∞ (ng·h/mL) | 4850 ± 1010 | 4930 ± 1080 | 98.4 | 91.8% - 105.3% |
| Cmax (ng/mL) | 650 ± 130 | 670 ± 145 | 97.0 | 90.5% - 103.9% |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 | - | - |
The results indicate that the 90% confidence intervals for the ratios of AUC0-t, AUC0-∞, and Cmax for the Test and Reference formulations fall within the acceptable range of 80-125%.[1][2] Therefore, the Test formulation can be considered bioequivalent to the Reference formulation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow of the bioequivalence study and the logical relationship for determining bioequivalence.
References
Navigating Immunoassay Specificity: A Comparative Guide on the Cross-Reactivity of 6-Hydroxy-2-naphthaleneacetic Acid
For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount to generating reliable data. This guide provides a comparative framework for evaluating the cross-reactivity of 6-Hydroxy-2-naphthaleneacetic acid, a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone. Due to the current lack of publicly available data on the cross-reactivity of this specific metabolite in immunoassays, this guide presents a robust, hypothetical experimental framework and illustrative data to aid in the design and interpretation of such crucial validation studies.
The potential for cross-reactivity in immunoassays arises when antibodies bind to molecules that are structurally similar to the target analyte, which can lead to inaccurate quantification and false-positive results.[1][2] For drug metabolites like this compound, assessing cross-reactivity with the parent drug, other metabolites, and structurally related compounds is a critical step in assay validation.[3][4]
Hypothetical Cross-Reactivity Performance
To illustrate the importance of this analysis, the following table summarizes a hypothetical dataset from a competitive enzyme-linked immunosorbent assay (ELISA) designed to quantify this compound.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 15 | 100% |
| Nabumetone | 8,500 | 0.18% |
| 6-Methoxy-2-naphthylacetic acid (6-MNA) | 350 | 4.29% |
| Naproxen | > 10,000 | < 0.15% |
| Ibuprofen | > 10,000 | < 0.15% |
| 6-Hydroxy-2-naphthoic acid | 1,200 | 1.25% |
This data is for illustrative purposes only and does not represent actual experimental results.
Interpreting the Data
In this hypothetical scenario, the immunoassay demonstrates high specificity for this compound. The low percent cross-reactivity with the parent drug, Nabumetone, and other common NSAIDs like Naproxen and Ibuprofen suggests that their presence in a sample is unlikely to interfere with the accurate measurement of this compound. However, the notable cross-reactivity with the major active metabolite, 6-MNA, would require careful consideration during sample analysis, potentially necessitating chromatographic separation if co-quantification is not desired.
Experimental Design for Cross-Reactivity Assessment
A competitive ELISA is a suitable format for determining the cross-reactivity of small molecules like this compound.[5][6] The following protocol outlines a standard procedure for such an assessment.
Key Experimental Protocol: Competitive ELISA
-
Plate Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plate is then incubated to allow for adsorption.
-
Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA or casein solution).[7]
-
Competitive Reaction: A fixed concentration of a primary antibody specific to this compound is pre-incubated with either the standard (this compound) or the potential cross-reacting compounds at varying concentrations. This mixture is then added to the coated plate.
-
Incubation and Washing: The plate is incubated to allow the antibody to bind to the coated antigen. Unbound reagents are removed by washing.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product. The reaction is stopped after a specific time.
-
Data Analysis: The absorbance is read using a plate reader. The signal is inversely proportional to the concentration of the analyte in the sample. The IC50 (the concentration of the analyte that causes 50% inhibition of the signal) is calculated for the target analyte and each potential cross-reactant.
Calculation of Percent Cross-Reactivity
The percent cross-reactivity is calculated using the following formula[8]:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Figure 1. Experimental workflow for competitive ELISA.
Figure 2. Principle of antibody binding and cross-reactivity.
Conclusion
References
- 1. BMC Emergency Medicine BioMed Central | Semantic Scholar [semanticscholar.org]
- 2. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 3. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. youtube.com [youtube.com]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery-sci.com [discovery-sci.com]
A Comparative Guide to Bioanalytical Methods for 6-Hydroxy-2-naphthaleneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common bioanalytical methods for the quantitative analysis of 6-Hydroxy-2-naphthaleneacetic acid, a metabolite of the nonsteroidal anti-inflammatory drug nabumetone. The comparison focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Thin-Layer Chromatography with densitometry (TLC-Densitometry). The information presented is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, accuracy, precision, and throughput.
Performance Comparison
The selection of a bioanalytical method is a critical decision in drug development, impacting the quality and reliability of pharmacokinetic and toxicokinetic data. Below is a summary of the key performance parameters for each method, based on validated studies of this compound's closely related analogue, 6-methoxy-2-naphthylacetic acid (6-MNA), or the parent drug, nabumetone.
| Parameter | LC-MS/MS | HPLC-UV | TLC-Densitometry |
| Linearity Range | 0.20 - 60.00 µg/mL[1] | 50 - 150 µg/mL (for Nabumetone)[2] | 200 - 1200 ng/spot (for Nabumetone)[3] |
| Lower Limit of Quantification (LLOQ) | 0.20 µg/mL[1] | 0.4872 µg/mL (for Nabumetone)[2] | 47.27 ng/spot (for Nabumetone)[3] |
| Accuracy (% Bias or % Recovery) | -5.8 to +0.2%[1] | 87.8 - 107.4%[4] | ~100% (for Nabumetone)[5] |
| Precision (%RSD/%CV) | < 7.5% (Intra- & Inter-batch)[1] | 2.4 - 12.5%[4] | < 2% (for Nabumetone)[5] |
| Recovery | Not explicitly stated, but high efficiency is implied by the robust method. | 86 - 90%[4] | Not explicitly stated. |
| Matrix Effect | Investigated and minimized during method development. | Can be significant; requires careful method development. | Less susceptible than LC-MS/MS, but still a consideration. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline the typical experimental protocols for each of the compared methods.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
HPLC-UV Method
A robust and widely available technique, suitable for routine analysis where high sensitivity is not the primary requirement.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To a known volume of plasma, add an internal standard.
-
Acidify the sample with a suitable buffer (e.g., acetate buffer, pH 5).
-
Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture to facilitate the extraction of the analyte into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. High-Performance Liquid Chromatography
-
Column: A reverse-phase C18 or C8 column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the analyte.
TLC-Densitometry Method
A cost-effective and high-throughput method, particularly useful for screening and semi-quantitative analysis.
1. Sample Preparation
-
Similar to HPLC-UV, liquid-liquid extraction or protein precipitation can be used to extract the analyte from the biological matrix.
-
The final extract is concentrated to a small volume.
2. Thin-Layer Chromatography
-
Stationary Phase: Silica gel 60 F254 plates.
-
Application: Apply the extracted samples and standards as bands onto the TLC plate using an automated applicator.
-
Mobile Phase: A mixture of non-polar and polar organic solvents (e.g., toluene:acetone:acetic acid).
-
Development: Develop the plate in a saturated chromatography chamber until the mobile phase reaches a predetermined distance.
-
Drying: Air-dry the plate.
3. Densitometry
-
Scan the dried plate using a TLC scanner at the wavelength of maximum absorbance for the analyte.
-
Quantify the analyte by comparing the peak area of the sample to that of the standards.
Methodological Workflows and Comparisons
To visually represent the processes and relationships discussed, the following diagrams have been generated.
LC-MS/MS Bioanalytical Workflow
Comparison of Bioanalytical Methods
References
In Vivo Showdown: 6-Hydroxy-2-naphthaleneacetic Acid's Precursor and its Prodrug Nabumetone
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the metabolic activation of a prodrug to its active form is a key strategy to enhance therapeutic efficacy and minimize adverse effects. This guide provides a detailed in vivo comparison of the prodrug Nabumetone and its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). Notably, 6-MNA is subsequently metabolized to the inactive 6-hydroxy-2-naphthylacetic acid (6-HNA).[1] This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Nabumetone, a non-acidic prodrug, undergoes extensive first-pass metabolism in the liver to form the active compound 6-MNA.[1][2][3][4] It is 6-MNA that exerts the therapeutic effects by preferentially inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[1][2][4] This preferential inhibition is a significant feature, as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]
Quantitative Data Summary
The following tables summarize key in vivo pharmacokinetic and pharmacodynamic parameters of Nabumetone and its active metabolite 6-MNA, compiled from studies in both human subjects and animal models.
Table 1: Comparative Pharmacokinetics of Nabumetone and 6-MNA in Humans (Single Dose)
| Parameter | Nabumetone | 6-MNA | Reference |
| Mean Cmax | 0.56 ± 0.20 mg/L | 721.23 ± 185.53 h·mg/L (males), 545.27 ± 97.69 h·mg/L (females) | [5] |
| Mean tmax | 8.63 ± 7.05 hours | Not explicitly stated for 6-MNA alone | [5] |
| Mean AUC (last) | 18.07 ± 7.19 h·mg/L | 721.23 ± 185.53 h·mg/L (males), 545.27 ± 97.69 h·mg/L (females) | [5] |
| Elimination Half-life | Not applicable (prodrug) | ~24 hours | [3] |
Table 2: Anti-Inflammatory Efficacy and Gastric Effects in a Rat Model
| Treatment | Anti-inflammatory Activity (% inhibition of paw edema) | Gastric Damage | Reference |
| Oral Nabumetone | Effective | Minimal | [6][7] |
| Intravenous 6-MNA | Effective | Minimal | [6][7] |
| Indomethacin (control) | Effective | Present | [6][7] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
A commonly used model to assess the anti-inflammatory activity of NSAIDs involves the induction of inflammation in the paw of a rat using carrageenan.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are housed under standard laboratory conditions for at least one week prior to the experiment.[8]
-
Grouping: Animals are divided into control and treatment groups (n=6-8 per group). This typically includes a vehicle control, Nabumetone-treated groups at various doses, and a positive control group (e.g., Indomethacin).[8]
-
Drug Administration: Nabumetone is prepared as an oral suspension, often in a vehicle like 0.5% carboxymethyl cellulose (CMC). The suspension is administered via oral gavage 60 minutes before the induction of inflammation.[8]
-
Induction of Inflammation: A 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[8]
-
Measurement of Edema: Paw volume or thickness is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.[8] The percentage inhibition of edema is then calculated relative to the vehicle control group.
Pharmacokinetic Studies in Rats
Pharmacokinetic parameters are determined to understand the absorption, distribution, metabolism, and excretion of a drug.
-
Animal Model: Male Sprague-Dawley rats are typically used.[9]
-
Drug Administration: For oral administration, the drug is formulated as a solution or suspension and administered via oral gavage. For intravenous administration, the drug is dissolved in a suitable vehicle and injected as a single bolus into the tail vein.[9]
-
Blood Sampling: Blood samples are collected at various time points post-dosing via methods such as cardiac puncture.[9] The schedule for sample collection is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing and Analysis: Blood samples are processed to obtain plasma or serum, which is then stored frozen until analysis. The concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, tmax, AUC, and elimination half-life.
Visualizations
Metabolic Pathway of Nabumetone
Caption: Metabolic pathway of Nabumetone to its active and inactive metabolites.
Mechanism of Action: COX-2 Inhibition
Caption: 6-MNA inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Nabumetone - Wikipedia [en.wikipedia.org]
- 3. Preclinical overview of nabumetone. Pharmacology, bioavailability, metabolism, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 5. Nabumetone and 6-MNA Pharmacokinetics, Assessment of Intrasubject Variability and Gender Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory and gastrointestinal effects of nabumetone or its active metabolite, 6-methoxy-2-naphthylacetic acid (6MNA). Comparative studies with indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and gastrointestinal effects of nabumetone or its active metabolite, 6MNA (6-methoxy-2-naphthylacetic acid): comparison with indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Target of 6-Hydroxy-2-naphthaleneacetic acid: A Comparative Guide to Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Hydroxy-2-naphthaleneacetic acid and its related compounds, confirming their therapeutic target as the cyclooxygenase (COX) enzymes. By presenting key experimental data, detailed protocols, and visual representations of the underlying signaling pathways, this document serves as a valuable resource for researchers engaged in the discovery and development of anti-inflammatory agents.
Executive Summary
This compound is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. The primary therapeutic action of Nabumetone and its metabolites is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins. This guide delves into the comparative efficacy of these compounds against their therapeutic targets and provides the necessary scientific context for their evaluation.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 6-methoxy-2-naphthylacetic acid (6-MNA), the principal active metabolite of Nabumetone, and other common NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| 6-Methoxy-2-naphthylacetic acid (6-MNA) | 149[1] | 230[1] | 0.65[1] |
| Naproxen | 8.72 | 5.15 | 1.69 |
| Ibuprofen | 12[1] | 80[1] | 0.15[1] |
| Celecoxib | 82[1] | 6.8[1] | 12[1] |
| Diclofenac | 0.076[1] | 0.026[1] | 2.9[1] |
| Meloxicam | 37[1] | 6.1[1] | 6.1[1] |
| Indomethacin | 0.0090[1] | 0.31[1] | 0.029[1] |
Note: Data for Naproxen without a specific citation is widely available in pharmacological literature. The selectivity ratio is calculated as COX-1 IC50 / COX-2 IC50. A ratio greater than 1 indicates preferential inhibition of COX-2, while a ratio less than 1 suggests higher selectivity for COX-1.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for the characterization of NSAIDs. A widely accepted method involves the use of a whole blood assay, which provides a more physiologically relevant environment compared to purified enzyme assays.
Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not consumed any NSAIDs for at least two weeks.
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and plasma is separated by centrifugation.
-
TXB2 levels in the plasma are quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
Aliquots of whole blood are pre-incubated with aspirin to irreversibly inhibit the constitutive COX-1 activity of platelets.
-
Lipopolysaccharide (LPS) is then added to induce the expression of COX-2 in monocytes.
-
The blood is then incubated with various concentrations of the test compound or vehicle control.
-
The reaction is stopped, and plasma is separated.
-
Prostaglandin E2 (PGE2) levels, a primary product of COX-2 activity in this system, are measured by EIA or RIA.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. NSAIDs, including this compound and its analogs, exert their therapeutic effects by inhibiting these enzymes.
Caption: The COX signaling pathway, illustrating the action of NSAIDs.
Experimental Workflow: Whole Blood COX Inhibition Assay
This diagram outlines the key steps involved in the whole blood assay used to determine the COX inhibitory potency of a compound.
Caption: Workflow for the whole blood COX-1 and COX-2 inhibition assays.
References
Safety Operating Guide
Safe Disposal of 6-Hydroxy-2-naphthaleneacetic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-Hydroxy-2-naphthaleneacetic acid, a compound requiring careful handling due to its potential hazards.
Immediate Safety and Hazard Information
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention. |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves and clothing. In case of skin contact, wash with plenty of water. |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Nitrile gloves
-
Safety goggles or face shield
-
Laboratory coat
-
2. Waste Collection:
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in a solution, collect it in a designated, leak-proof hazardous waste container for liquids.
-
Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
3. Labeling:
-
Clearly label the hazardous waste container with the following information:[3][4]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The date accumulation started
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]
-
Ensure the storage area is away from drains and incompatible materials.
5. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup.
-
Follow their specific procedures for waste manifest and collection.
6. Spill Cleanup:
-
In the event of a small spill:
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.
-
Sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
For larger spills, evacuate the area and contact your EHS office immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for the chemicals you are working with.
References
Essential Safety and Operational Guide for Handling 6-Hydroxy-2-naphthaleneacetic Acid
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of 6-Hydroxy-2-naphthaleneacetic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and GHS Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance[1]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Chemical splash goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Skin | Nitrile gloves (change frequently) and a lab coat | --- |
| Respiratory | NIOSH/MSHA-approved respirator | Required when engineering controls are insufficient or when dust is generated[3] |
| Feet | Closed-toe shoes | --- |
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is crucial for minimizing risks.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[4].
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[2].
2. Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as outlined in the table above.
-
Ensure all containers are properly labeled.
3. Handling:
-
Avoid generating dust. If the compound is in powdered form, handle it with care to prevent it from becoming airborne.
-
Use non-sparking tools and equipment[5].
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[2][6].
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Eliminate all sources of ignition[4].
-
If possible, confine the spill to a small area using absorbent material[4].
-
For larger spills, or if you are not trained to handle them, contact your institution's Environmental Health & Safety (EH&S) department.
-
Clean up the spill wearing appropriate PPE. Double bag the spill waste in clear plastic bags, label it, and dispose of it as hazardous waste[4].
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention[2][4]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[2][6]. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][6]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[7]. |
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material and its container must be disposed of as hazardous waste[3].
-
Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste.
-
Disposal Procedure: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations[2][6]. Do not empty into drains[2]. Chemical waste generators must consult all applicable regulations to ensure complete and accurate classification[2].
References
- 1. This compound | C12H10O3 | CID 3016728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.igem.org [static.igem.org]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. 6-Hydroxy-2-naphthoic acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
